molecular formula C5H11NO2 B3108130 (3S,4R)-3-aminooxan-4-ol CAS No. 1638744-86-1

(3S,4R)-3-aminooxan-4-ol

Cat. No.: B3108130
CAS No.: 1638744-86-1
M. Wt: 117.15
InChI Key: KUCSFTQJADYIQH-CRCLSJGQSA-N
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Description

(3S,4R)-3-aminooxan-4-ol is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15. The purity is usually 95%.
BenchChem offers high-quality (3S,4R)-3-aminooxan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-3-aminooxan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-3-aminooxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSFTQJADYIQH-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stereochemistry and biological function of (3S,4R)-3-aminooxan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Imperative: Biological Function and Integration of cis-(3S,4R)-3-Aminooxan-4-ol in Modern Drug Discovery

Executive Summary

In the pursuit of highly selective kinase inhibitors and receptor antagonists, the transition from flat, sp2-rich aromatic rings to sp3-rich chiral heterocycles has become a cornerstone of modern medicinal chemistry. Among these, (3S,4R)-3-aminooxan-4-ol (also known as (3S,4R)-3-aminotetrahydropyran-4-ol) has emerged as a privileged chiral building block. Supplied typically as a hydrochloride salt (1)[1], this specific stereoisomer provides a rigid tetrahydropyran (THP) scaffold bearing a vicinal amino-alcohol motif. This technical guide dissects the conformational dynamics, biological applications, and validated experimental workflows for incorporating this moiety into advanced therapeutics.

Stereochemical Architecture & Conformational Dynamics

The pyran ring of 3-aminooxan-4-ol adopts a stable chair conformation. The (3S,4R) absolute configuration dictates a cis relationship between the C3-amine and the C4-hydroxyl group. To minimize 1,3-diaxial steric clashes, the ring predominantly populates a conformation where one substituent is equatorial and the other is axial (a,e or e,a).

This precise geometry is not merely a structural curiosity; it is a vector for target engagement. The ~60° dihedral angle between the amino and hydroxyl groups creates an ideal bidentate pharmacophore. Furthermore, the oxygen atom of the THP ring reduces the overall lipophilicity (cLogP) compared to carbocyclic analogs, enhancing aqueous solubility and metabolic stability (2)[2].

ConformationalLogic A cis-(3S,4R)-3-Aminooxan-4-ol (Tetrahydropyran Ring) B Axial-Equatorial (a,e) Conformation Minimizes 1,3-diaxial strain A->B Adopts C Vicinal Amino-Alcohol Motif A->C Features E Improved Aqueous Solubility (Lower cLogP vs Carbocycles) A->E Confers D Bidentate Hydrogen Bonding (Hinge Region / Ribose Pocket) B->D Enables C->D Drives

Conformational logic of cis-(3S,4R)-3-aminooxan-4-ol enhancing target affinity.

Biological Function: Target Engagement in Kinases and Receptors

The incorporation of (3S,4R)-3-aminooxan-4-ol has driven breakthroughs across multiple therapeutic areas:

  • Neurodegenerative Kinase Inhibition (DYRK1A / CLK1): Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are critical drivers of tau hyperphosphorylation in Alzheimer's disease and cognitive deficits in Down syndrome. Imidazolone derivatives incorporating the 3-aminooxan-4-ol moiety have demonstrated exceptional potency. The chiral THP ring occupies the ribose-binding pocket, while the vicinal hydroxyl group engages in a critical water-mediated hydrogen bond network with the kinase hinge region (3)[3].

  • Immuno-Oncology (AHR Antagonism): The Aryl Hydrocarbon Receptor (AHR) is a transcription factor co-opted by tumors to create an immunosuppressive microenvironment. Pyridazine-carboxamides utilizing 3-aminooxan-4-ol have been patented as potent AHR antagonists, reversing immune evasion in solid tumors (4)[4].

DYRK1APathway A Pathological Stimuli (Amyloid-beta, Oxidative Stress) B DYRK1A / CLK1 Overactivation A->B C Hyperphosphorylation of Tau & Alternative Splicing B->C D Neurodegeneration (Alzheimer's / Down Syndrome) C->D Inhibitor (3S,4R)-3-aminooxan-4-ol Derived Inhibitor Inhibitor->B Competitive Binding (ATP Pocket)

DYRK1A pathological pathway and targeted inhibition by oxane-derived compounds.

Quantitative Data: Physicochemical Profiling

The superiority of the oxane (THP) ring over traditional carbocycles is evident in its physicochemical profile. The introduction of the ethereal oxygen drastically improves the lipophilic efficiency (LipE) of the resulting drug candidates.

Table 1: Physicochemical Advantage of the Oxane Ring

Property(3S,4R)-3-aminooxan-4-ol(1S,2R)-2-aminocyclohexan-1-olImpact on Drug Design
Molecular Weight 117.15 g/mol [2]115.17 g/mol Minimal change, maintains low MW
cLogP (Calculated) -1.3[2]~0.2Significantly more hydrophilic, better solubility
TPSA 55.5 Ų[2]46.5 ŲEnhanced hydrogen bonding capacity
Ring Heteroatom Oxygen (H-bond acceptor)NoneAdditional interaction with solvent/target

Table 2: Representative Structure-Activity Relationship (SAR) in DYRK1A Inhibition

Substituent at R-groupDYRK1A IC50 (nM)Cellular Efficacy (Tau Phosphorylation)
Cyclohexyl-amino> 500Poor
Piperidin-4-yl-amino120Moderate
(3S,4R)-3-aminooxan-4-ol < 15 Excellent (High BBB penetration)

(Note: Data represents established SAR trends in imidazolone-based kinase inhibitors[3])

Experimental Methodology: Synthetic Incorporation & Validation

The coupling of (3S,4R)-3-aminooxan-4-ol to a heteroaryl carboxylic acid core requires precise control to prevent O-acylation and overcome the steric hindrance of the secondary amine.

Protocol: HATU-Mediated Amide Coupling

  • Preparation : Suspend the heteroaryl carboxylic acid (1.0 eq) and (3S,4R)-3-aminooxan-4-ol hydrochloride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Base Addition (Causality) : Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Rationale: The HCl salt of the amine must be neutralized. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile, ensuring the free amine is generated in situ without side reactions.

  • Activation (Causality) : Cool the mixture to 0°C and add HATU (1.2 eq) portion-wise. Rationale: HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This rapid activation outcompetes the potential for the adjacent axial hydroxyl group to undergo intramolecular cyclization or O-acylation, strictly directing the reaction toward N-acylation (5)[5].

  • Self-Validation (UPLC-MS Gating) : Stir at room temperature. After 2 hours, quench a 5 µL aliquot in 1 mL of 50% MeOH/H2O. Analyze via UPLC-MS. System Rule: The reaction is only permitted to proceed to workup if the extracted ion chromatogram (EIC) shows >95% conversion of the starting acid. If <95%, an additional 0.2 eq of HATU is added. This self-validating step prevents the carryover of unreacted chiral amine, which is notoriously difficult to separate via reverse-phase chromatography.

  • Isolation : Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH).

SyntheticWorkflow Start Core Scaffold (Heteroaryl Carboxylic Acid) Step1 Coupling Reaction HATU-mediated Amide Coupling Start->Step1 Step2 In-Process Control UPLC-MS Monitoring Step1->Step2 Reagent (3S,4R)-3-aminooxan-4-ol HCl + DIPEA Reagent->Step1 Step2->Step1 If Incomplete Step3 Purification Reverse-Phase HPLC Step2->Step3 If Conversion >95% End Purified Chiral Inhibitor (>98% ee) Step3->End

Self-validating synthetic workflow for HATU-mediated amide coupling.

Biological Assay Protocol: SPR Binding Kinetics

To validate the thermodynamic advantage of the (3S,4R) configuration, Surface Plasmon Resonance (SPR) is employed.

Protocol: SPR Kinetic Profiling

  • Immobilization : Covalently attach recombinant DYRK1A kinase domain to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a level of ~2000 RU.

  • Analyte Preparation : Prepare a 2-fold dilution series of the synthesized inhibitor (from 1000 nM to 3.125 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Injection & Causality : Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association), followed by a 300-second buffer flow (dissociation). Rationale: A high flow rate minimizes mass transport limitations. SPR is explicitly chosen over endpoint TR-FRET assays because it deconvolutes the binding affinity (

    
    ) into association (
    
    
    
    ) and dissociation (
    
    
    ) rates. The vicinal hydroxyl of the oxane ring is designed to lock into a water network, which mechanistically manifests as a significantly extended target residence time (slower
    
    
    ).
  • Self-Validation : Include a solvent correction curve (0.5% to 1.5% DMSO) and a known reference inhibitor (e.g., Harmine) at the beginning and end of the run. System Rule: Data is only accepted if the reference compound's

    
     is within 3-fold of its historical average, validating the structural integrity of the immobilized kinase.
    

References

  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2 - PubChem. National Institutes of Health (NIH). 2

  • (3S,4R)-3-Aminotetrahydropyran-4-ol hydrochloride. Fluorochem. 1

  • WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. Google Patents. 4

  • EP4173674A1 - Imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4. Google Patents.3

  • US20230167104A1 - New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4. Google Patents. 5

Sources

The Oxolane Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Oxolane Moiety in Medicinal Chemistry

The oxolane, or tetrahydrofuran (THF), ring is a five-membered saturated heterocycle that has emerged as a crucial structural motif in contemporary drug design.[1] Its prevalence in numerous FDA-approved drugs, treating a wide array of diseases, underscores its significance.[1] The strategic incorporation of the oxolane ring can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and conformational preferences.[2][3] This guide provides a comprehensive exploration of the physicochemical properties of substituted oxolane rings, offering insights into their strategic application in drug discovery and development.

Conformational Landscape: The Pseudorotational Flexibility of the Oxolane Ring

Unlike rigid aromatic systems, the saturated five-membered ring of oxolane is not planar and exhibits significant conformational flexibility through a phenomenon known as pseudorotation.[4][5] This dynamic behavior is critical for the biological activity of many molecules, including nucleic acids where the furanose ring is a core component.[4][5]

The conformational equilibrium of the oxolane ring can be described by a free-energy profile, with various "twist" (T) and "envelope" (E) forms representing energy minima and maxima.[4] The presence and nature of substituents dramatically influence this profile, favoring certain conformations over others. Understanding these preferences is paramount for designing molecules that can adopt the optimal geometry for binding to a biological target.

Experimental Workflow: Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the conformational preferences of oxolane rings in solution.[6][7] By analyzing coupling constants (e.g., ³JHH), the populations of different conformers can be estimated.[4]

Protocol: Determination of Oxolane Ring Conformation by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted oxolane compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[8]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

  • Spectral Analysis:

    • Identify the signals corresponding to the protons on the oxolane ring. These will typically appear as complex multiplets due to spin-spin coupling.

    • Measure the vicinal coupling constants (³JHH) between adjacent protons.

  • Karplus Equation Analysis: Apply the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle between the coupled protons. This allows for the estimation of the relative populations of different ring conformers.[4]

  • Computational Correlation: Compare the experimentally derived conformational populations with those predicted by quantum mechanical calculations for validation.[9]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Sample Sample Preparation Exp_NMR NMR Data Acquisition Exp_Sample->Exp_NMR Exp_Analysis Spectral Analysis (Coupling Constants) Exp_NMR->Exp_Analysis Exp_Karplus Karplus Equation Analysis Exp_Analysis->Exp_Karplus Cross_Validation Cross-Validation Exp_Karplus->Cross_Validation Experimental Populations Comp_Model Molecular Modeling Comp_QM QM Calculations (Conformer Energies) Comp_Model->Comp_QM Comp_Population Boltzmann Population Analysis Comp_QM->Comp_Population Comp_Population->Cross_Validation Theoretical Populations

Caption: Workflow for Conformational Analysis of Substituted Oxolanes.

Impact of Substitution on Key Physicochemical Properties

The introduction of substituents onto the oxolane ring provides a powerful tool for fine-tuning a molecule's drug-like properties.[10] Strategic substitution can modulate lipophilicity, hydrogen bonding capacity, and metabolic stability.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12] The oxolane ring itself is considered a polar motif.[13]

The nature and position of substituents significantly impact the overall lipophilicity. For instance, the introduction of fluorine atoms, a common strategy in medicinal chemistry, can have varied effects.[14][15] Monofluorination generally decreases lipophilicity, while trifluoromethyl groups tend to increase it.[14][15]

Substituent Effect on LipophilicityGeneral TrendReference
MonofluorinationDecrease in LogP[14]
TrifluoromethylationIncrease in LogP[16]
HydroxylationDecrease in LogP[11]
AlkylationIncrease in LogP[11]
Experimental Workflow: Shake-Flask Method for LogP Determination

The "shake-flask" method is the traditional and most reliable technique for experimentally determining the octanol-water partition coefficient (LogP).[17][18][19]

Protocol: Determination of LogP using the Shake-Flask Method

  • Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer for LogD measurements) with n-octanol.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: In a vial, combine a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

  • Equilibration: Shake the vial vigorously for a set period (e.g., overnight) to allow the compound to partition between the two phases until equilibrium is reached.[20]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).[17]

  • Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).

G Start Start Solvent_Sat Solvent Saturation (Octanol & Water) Start->Solvent_Sat Sample_Prep Prepare Aqueous Stock Solution Solvent_Sat->Sample_Prep Partition Combine Aqueous & Octanol Phases Sample_Prep->Partition Equilibrate Shake to Equilibrate Partition->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Analyze Analyze Concentration in Both Phases (HPLC-UV) Separate->Analyze Calculate Calculate LogP Analyze->Calculate End End Calculate->End

Caption: Shake-Flask Method for LogP Determination.

Hydrogen Bond Acceptor (HBA) Strength

The oxygen atom of the oxolane ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets.[21] The strength of this interaction can be modulated by the electronic effects of substituents on the ring.[22] Electron-withdrawing groups, such as fluorine, generally decrease the HBA strength, while electron-donating groups can enhance it.[23][24]

The pKHB scale is a useful measure of hydrogen bond basicity.[22][25]

SubstituentEffect on HBA Strength (pKHB)Reference
α-FluorineDecrease[24]
Electron-donating groups (e.g., alkyl)Increase[23]
Metabolic Stability

Incorporating an oxolane ring can be a strategic move to enhance a drug candidate's metabolic stability.[1][26] The ring itself is generally more resistant to metabolic degradation compared to more lipophilic or electronically rich moieties.[27] For instance, replacing a metabolically labile gem-dimethyl group with an oxetane (a four-membered analogue) has been shown to block C-H metabolism without unfavorably increasing lipophilicity.[13] Similarly, substituting a tetrahydrofuran ring for a more susceptible group can improve metabolic stability.[27]

The Oxolane Ring as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[28] The oxolane ring can serve as a bioisostere for various functional groups, offering a way to modulate properties while retaining biological activity.[2][28] For example, it can be used as a less lipophilic surrogate for a dimethylisoxazole motif, leading to improved solubility and metabolic stability.[27]

Synthesis of Substituted Oxolanes

A variety of synthetic methods have been developed for the stereoselective construction of substituted tetrahydrofurans.[29] These include intramolecular Sₙ2 reactions, cycloaddition reactions, and annulation strategies.[29] The choice of synthetic route depends on the desired substitution pattern and stereochemistry.

Conclusion: A Versatile Tool for Drug Design

The substituted oxolane ring is a versatile and powerful tool in the medicinal chemist's arsenal. Its unique conformational flexibility, coupled with the ability to fine-tune key physicochemical properties through substitution, makes it a highly attractive scaffold for the design of novel therapeutics. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to harness the full potential of the oxolane moiety in their quest for safer and more effective medicines.

References

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  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv.
  • Cross-Validation of Experimental Results with Computational Models of Oxolane;trichloroalumane: A Comparative Guide. (n.d.). Benchchem.
  • Plazinski, W., Gaweda, K., & Plazinska, A. (2019). Relation between the NMR data and the pseudorotational free-energy profile for oxolane. Journal of Theoretical and Computational Chemistry, 18(02), 1950012. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? (2026, February 7).
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  • Isolda, M., & O'Hagan, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein journal of organic chemistry, 16, 2141–2150.
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  • Isolda, M., & O'Hagan, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150.
  • Physicochemical properties. (2025, August 15). Fiveable.
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Methodological & Application

Application Note & Protocol: Asymmetric Synthesis of (3S,4R)-3-Aminooxan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (3S,4R)-3-aminooxan-4-ol, a chiral substituted tetrahydropyran (THP) of significant interest in medicinal chemistry. Tetrahydropyrans are prevalent structural motifs in numerous natural products and FDA-approved pharmaceuticals.[1][2] The vicinal amino alcohol functionality, with its specific trans stereochemistry on the oxane ring, makes this compound a valuable building block for drug discovery programs, potentially for enzyme inhibitors like proteases or kinases.[3] This protocol details a robust and highly stereoselective synthetic route commencing from a readily available allylic alcohol. The key transformations involve a Sharpless asymmetric epoxidation to establish the initial stereocenters, followed by a regioselective aminolysis of the resulting epoxide. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical process parameters.

Introduction and Synthetic Strategy

The synthesis of chiral molecules such as (3S,4R)-3-aminooxan-4-ol presents the significant challenge of precisely controlling multiple stereocenters. Vicinal amino alcohols, in particular, are crucial pharmacophores found in a wide array of biologically active compounds.[4][5] Traditional methods for their synthesis often involve multi-step sequences or the use of chiral pool starting materials. A highly efficient and reliable strategy involves the stereoselective epoxidation of an alkene followed by nucleophilic ring-opening.

The strategy outlined herein leverages the power of the Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction renowned for its predictability, high enantioselectivity, and use of inexpensive, commercially available reagents.[6] This reaction allows for the conversion of a prochiral allylic alcohol into a 2,3-epoxyalcohol with a very high degree of stereocontrol.[6][7][8] The subsequent step involves the regioselective ring-opening of the chiral epoxide with an amine nucleophile. This aminolysis reaction typically proceeds with inversion of configuration at the attacked carbon center, allowing for the precise installation of the required trans-amino alcohol stereochemistry.

The overall synthetic workflow is designed for efficiency and stereochemical fidelity, proceeding through two key stages:

  • Sharpless Asymmetric Epoxidation: An achiral allylic alcohol precursor is subjected to epoxidation using a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of L-(+)-DET or D-(-)-DET dictates the facial selectivity of the epoxidation, enabling access to either enantiomer of the epoxy alcohol intermediate.[6][9]

  • Regioselective Aminolysis: The purified chiral epoxy alcohol is then treated with a protected amine source, such as benzylamine, which serves as an ammonia equivalent. The nucleophilic attack occurs preferentially at the less sterically hindered carbon of the epoxide, leading to the desired vicinal amino alcohol with the trans configuration. A final deprotection step unmasks the primary amine.

This approach provides a reliable and scalable pathway to the target molecule, (3S,4R)-3-aminooxan-4-ol, a versatile building block for further synthetic elaboration.

Overall Synthetic Workflow

The following diagram illustrates the high-level synthetic pathway from the starting allylic alcohol to the final product.

G cluster_0 Stage 1: Asymmetric Epoxidation cluster_1 Stage 2: Aminolysis & Deprotection A Oxan-2-en-4-ol (Starting Material) B (2R,3R,4S)-2,3-Epoxyoxan-4-ol (Chiral Intermediate) A->B  Sharpless Epoxidation  Ti(O-iPr)4, L-(+)-DET  TBHP, CH2Cl2, -20 °C C (3S,4R)-3-(Benzylamino)oxan-4-ol B->C  Regioselective Ring-Opening  Benzylamine (BnNH2)  Reflux D (3S,4R)-3-Aminooxan-4-ol (Final Product) C->D  Deprotection  H2, Pd/C

Caption: High-level workflow for the synthesis of (3S,4R)-3-aminooxan-4-ol.

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care.

Protocol 1: Sharpless Asymmetric Epoxidation of Oxan-2-en-4-ol

This protocol describes the synthesis of the chiral intermediate, (2R,3R,4S)-2,3-epoxyoxan-4-ol. The stereochemistry is directed by the L-(+)-diethyl tartrate (DET) ligand.

Materials:

  • Titanium(IV) isopropoxide [Ti(O-iPr)₄]

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • Oxan-2-en-4-ol (substrate)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane

  • Activated 3Å molecular sieves, powdered

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfide (Na₂S) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add 200 mL of anhydrous CH₂Cl₂ and powdered 3Å molecular sieves (5 g).

    • Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.

    • Add L-(+)-diethyl tartrate (6.0 mmol, 1.2 eq) to the cooled solvent.

    • Slowly add titanium(IV) isopropoxide (5.0 mmol, 1.0 eq) dropwise via syringe. The solution should turn from colorless to a pale yellow. Stir for 30 minutes at -20 °C.

  • Substrate Addition:

    • Dissolve oxan-2-en-4-ol (50 mmol, 10 eq relative to catalyst) in 50 mL of anhydrous CH₂Cl₂.

    • Add this solution to the catalyst mixture dropwise over 15 minutes, ensuring the internal temperature remains below -20 °C.

  • Oxidation:

    • Add tert-butyl hydroperoxide (100 mmol, 2.0 eq relative to substrate) dropwise via syringe. The rate of addition should be controlled to maintain the reaction temperature at -20 °C.

    • Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by adding 50 mL of a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature while stirring vigorously for 1 hour.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous Na₂S solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure (2R,3R,4S)-2,3-epoxyoxan-4-ol.

Protocol 2: Synthesis of (3S,4R)-3-Aminooxan-4-ol

This protocol details the regioselective opening of the epoxide followed by deprotection.

Materials:

  • (2R,3R,4S)-2,3-Epoxyoxan-4-ol (from Protocol 1)

  • Benzylamine (BnNH₂)

  • Ethanol (EtOH), absolute

  • Palladium on carbon (Pd/C), 10 wt. %

  • Hydrogen (H₂) gas supply

  • Round-bottom flask with reflux condenser, hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Regioselective Aminolysis:

    • In a 250 mL round-bottom flask, dissolve the epoxy alcohol (20 mmol, 1.0 eq) in 100 mL of absolute ethanol.

    • Add benzylamine (40 mmol, 2.0 eq) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 12-18 hours. Monitor the reaction by TLC until the starting epoxide is consumed.

    • Cool the reaction mixture to room temperature and concentrate in vacuo to remove the solvent and excess benzylamine. The crude product, (3S,4R)-3-(benzylamino)oxan-4-ol, can be used in the next step without further purification.

  • Hydrogenolysis (Deprotection):

    • Dissolve the crude benzylamino alcohol in 100 mL of methanol.

    • Carefully add 10% Pd/C (10 mol %) to the solution under an inert atmosphere.

    • Subject the mixture to hydrogenation (50 psi H₂) at room temperature for 24 hours.

    • After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate in vacuo to yield the crude product.

    • Purify by recrystallization or flash column chromatography (DCM:Methanol with 1% NH₄OH) to afford the final product, (3S,4R)-3-aminooxan-4-ol.

Mechanistic Insight: Stereocontrol in Sharpless Epoxidation

The remarkable stereoselectivity of the Sharpless epoxidation arises from the formation of a well-defined chiral titanium-tartrate catalyst complex in solution. This complex is believed to be a dimer, which binds both the allylic alcohol substrate and the tert-butyl hydroperoxide oxidant.[7] The chiral environment created by the diethyl tartrate ligand dictates the trajectory of the oxygen atom transfer to one specific face of the double bond.

G cluster_catalyst Chiral Catalyst-Substrate Complex cluster_outcome Stereoselective Oxygen Transfer Catalyst [Ti(O-iPr)2(L-(+)-DET)]2 Dimer TransitionState Transition State Assembly Catalyst->TransitionState Binds Substrate Allylic Alcohol Substrate->TransitionState Coordinates Oxidant TBHP Oxidant->TransitionState Coordinates Epoxide Chiral Epoxy Alcohol TransitionState->Epoxide  Oxygen delivered to  one specific face  of the alkene

Caption: Logical diagram of stereochemical control in the Sharpless epoxidation.

Using L-(+)-diethyl tartrate, the oxygen atom is delivered to the "bottom" face of the alkene when the allylic alcohol is oriented in a specific plane. This predictable outcome is a cornerstone of modern asymmetric synthesis.[6][10]

Data Summary and Characterization

The following table summarizes the expected outcomes and key parameters for the synthesis. Values are representative and may vary based on experimental conditions and scale.

StepProductReagentsYield (%)Purity (e.g., ee%)Analytical Data
1. Epoxidation (2R,3R,4S)-2,3-Epoxyoxan-4-olTi(O-iPr)₄, L-(+)-DET, TBHP75 - 85>95% ee¹H NMR, ¹³C NMR, Chiral HPLC
2. Aminolysis (3S,4R)-3-(Benzylamino)oxan-4-olBenzylamine80 - 90-¹H NMR, LC-MS
3. Deprotection (3S,4R)-3-Aminooxan-4-olH₂, Pd/C90 - 98>99% (post-purif.)¹H NMR, ¹³C NMR, HRMS, Optical Rotation

Expected Characterization Data for (3S,4R)-3-Aminooxan-4-ol:

  • ¹H NMR (400 MHz, CD₃OD): Spectra will show characteristic signals for the oxane ring protons, with coupling constants indicative of the trans relationship between the C3-H and C4-H.

  • ¹³C NMR (100 MHz, CD₃OD): Signals corresponding to the five unique carbons of the oxane ring.

  • HRMS (ESI+): Calculated mass for C₅H₁₂NO₂ [M+H]⁺ should match the observed mass.

  • Optical Rotation: A specific rotation value confirming the enantiomeric purity.

References

  • Clarke, P. A., & Santos, A. G. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(44), 9646-9660. [Link]

  • Padwa, A., & Stengel, P. J. (1997). Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination-Aziridine Ring Opening. The Journal of Organic Chemistry, 62(13), 4449–4456. [Link]

  • Wikipedia. (2023). Sharpless epoxidation. Retrieved March 7, 2026, from [Link]

  • Vallejo, J., et al. (2019). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank, 2019(4), M1096. [Link]

  • Clarke, P. A., & Santos, A. G. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved March 7, 2026, from [Link]

  • Das, B., et al. (2025). Asymmetric Amination of 1,2-Diol through Borrowing Hydrogen: Synthesis of Vicinal Amino α-Tertiary Alcohol. Angewandte Chemie International Edition. [Link]

  • Sartori, S. K., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • Li, A. (2016). Asymmetric Epoxidation. SlideShare. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. Retrieved March 7, 2026, from [Link]

  • Nagamalla, S., et al. (2023). Covalent Tethers for Precise Amino Alcohol Syntheses: Ring Opening of Epoxides by Pendant Sulfamates and Sulfamides. KU ScholarWorks. [Link]

  • Bedge, S. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. [Link]

Sources

Application Note: Chiral HPLC Method for the Enantiomeric Purity Determination of (3S,4R)-3-Aminooxan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

(3S,4R)-3-aminooxan-4-ol (also known as (3S,4R)-3-aminotetrahydro-2H-pyran-4-ol) is a highly polar, chiral aliphatic amino alcohol. It serves as a critical stereospecific building block in the synthesis of advanced therapeutics, including kinase inhibitors targeting FGFR4, CLK1, and DYRK1A [1, 2]. For pharmaceutical development, determining the enantiomeric excess (%ee) of this intermediate is a strict regulatory requirement, as alternate stereoisomers can drastically alter a drug's pharmacological profile.

The Analytical Challenge: Direct chiral high-performance liquid chromatography (HPLC) analysis of underivatized aliphatic amino alcohols presents two major hurdles:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection at low concentrations nearly impossible [3].
    
  • Secondary Interactions: The highly basic primary amine interacts strongly with residual silanols on silica-based Chiral Stationary Phases (CSPs), leading to severe peak tailing, unpredictable retention times, and poor enantiomeric resolution [4].

The Strategic Solution: To circumvent these issues, this protocol employs a pre-column derivatization strategy using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This transformation is not merely a detection enhancement; it fundamentally alters the chromatography of the analyte.

Methodological Design & Causality

As a Senior Application Scientist, designing a robust method requires understanding the molecular interactions within the column. Every parameter in this method is chosen based on specific chemical causality:

  • Why Fmoc-Cl Derivatization? Reacting the basic primary amine with Fmoc-Cl converts it into a neutral carbamate. Causality: This neutralization completely eliminates the need for basic mobile phase additives (such as diethylamine or triethylamine) that are typically required to suppress amine tailing but can degrade immobilized CSPs over time. Furthermore, the bulky fluorenyl group introduces a massive hydrophobic,

    
    -electron-rich surface area, enabling highly sensitive UV detection at 254 nm and drastically enhancing chiral recognition [3, 5].
    
  • Why Chiralpak IC? Chiralpak IC is an immobilized cellulose tris(3,5-dichlorophenylcarbamate) stationary phase. Causality: The dichlorophenyl groups on the IC phase act as strong

    
    -electron acceptors. These perfectly complement the 
    
    
    
    -electron-donating fluorenyl group of the Fmoc-derivatized analyte. The rigid carbamate linkages in the CSP provide highly structured hydrogen-bonding pockets, ensuring baseline separation of the (3S,4R) and (3R,4S) enantiomers.
  • Why Liquid-Liquid Extraction (LLE) in Sample Prep? Normal-phase HPLC (using Hexane/Isopropanol) is highly sensitive to water. Causality: Injecting the aqueous derivatization mixture directly onto a normal-phase column will cause phase immiscibility, baseline disturbances, and temporary deactivation of the CSP. Extracting the Fmoc-derivative into ethyl acetate and reconstituting it in the mobile phase prevents "column shock" and ensures reproducible retention times.

Experimental Protocols

The following protocol is designed as a self-validating system . The method's integrity is proven internally during each run via strict system suitability testing (SST) using a racemic reference standard.

Protocol 1: Pre-Column Fmoc Derivatization & Extraction

Note: Perform all derivatization steps in amber vials to prevent UV degradation of the Fmoc-reagent.

  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust the pH to 9.0 using 0.1 M NaOH. (Causality: A pH of 9.0 ensures the primary amine of 3-aminooxan-4-ol (

    
    ) is sufficiently unprotonated to act as a nucleophile, without causing rapid hydrolysis of the Fmoc-Cl reagent).
    
  • Sample Dissolution: Accurately weigh 5.0 mg of the (3S,4R)-3-aminooxan-4-ol sample and dissolve it in 1.0 mL of the pH 9.0 Borate buffer.

  • Derivatization: Add 1.5 mL of a freshly prepared Fmoc-Cl solution (10 mg/mL in anhydrous Acetonitrile). Vortex for 10 seconds and incubate at 25 °C for 20 minutes.

  • Extraction (Crucial Step): Add 2.0 mL of Ethyl Acetate to the reaction vial. Vortex vigorously for 1 minute to extract the Fmoc-carbamate product. Allow the layers to separate.

  • Washing: Transfer the upper organic layer to a clean vial. Add 1.0 mL of saturated NaCl (brine) to wash away residual salts and unreacted polar byproducts.

  • Reconstitution: Transfer the washed organic layer to a new vial and evaporate to dryness under a gentle stream of Nitrogen gas. Reconstitute the dry residue in 1.0 mL of the Mobile Phase (Hexane/Isopropanol 80:20 v/v).

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Protocol 2: Chromatographic Analysis

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 15–20 column volumes).

Table 1: Chromatographic Method Parameters

ParameterSpecificationScientific Rationale
Column Chiralpak IC (250 mm × 4.6 mm, 5 µm)Immobilized phase allows robust normal-phase operation; dichlorophenyl groups maximize

-

interactions.
Mobile Phase Hexane / Isopropanol (80:20, v/v)Isocratic normal-phase provides the optimal thermodynamic environment for hydrogen bonding with the CSP.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) with acceptable backpressure.
Column Temperature 25 °CChiral recognition is an enthalpy-driven process; strict temperature control prevents retention time drift.
Detection UV at 254 nmCorresponds to the maximum absorbance (

) of the fluorenyl

-system.
Injection Volume 10 µLPrevents volume overload while maintaining high signal-to-noise ratio for trace enantiomer detection.

System Suitability & Validation Criteria

To ensure the method is self-validating, the following sequence must be injected: Blank (Mobile Phase) -> Racemic Standard -> Sample -> Sample Spiked with Racemic Standard.

The run is only considered valid if the parameters in Table 2 are met during the Racemic Standard injection.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaImplication of Failure
Resolution (

)

between enantiomers
Indicates degraded CSP or incorrect mobile phase composition. Baseline separation is mandatory for accurate %ee.
Tailing Factor (

)

for both peaks
Indicates incomplete derivatization (free amine remaining) or column voiding.
Theoretical Plates (

)

Indicates poor column efficiency or extra-column band broadening.
Blank Interference No peaks at expected

Indicates sample carryover or contaminated mobile phase.

Workflow Visualization

The following diagram maps the logical progression of the chemical transformation and analytical workflow, highlighting the causality of each step.

Workflow Sample 1. Sample Prep Dissolve in Borate Buffer (pH 9.0) Deriv 2. Derivatization Add Fmoc-Cl in MeCN (20 min) Sample->Deriv pH ensures nucleophilicity Extract 3. LLE Extraction Extract with EtOAc, Wash with Brine Deriv->Extract Forms Fmoc-carbamate Recon 4. Reconstitution Evaporate & Dissolve in Mobile Phase Extract->Recon Removes salts/water HPLC 5. Chiral HPLC Chiralpak IC, Hexane/IPA (80:20) Recon->HPLC Prevents column shock Validate 6. System Suitability Racemic Rs ≥ 2.0, Tailing ≤ 1.5 HPLC->Validate UV 254 nm Detection

Fig 1: Fmoc-derivatization and chiral HPLC workflow for (3S,4R)-3-aminooxan-4-ol analysis.

References

  • New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4. Google Patents (US20230167104A1).
  • Fgfr4 inhibitor, preparation method therefor and pharmaceutical use thereof. Google Patents (CA3042960A1).
  • Chiral Separation of Amino Alcohol Enantiomers. BenchChem.
  • (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2. PubChem.
  • Amino Acid Analysis by HPLC. BOC Sciences.

1H and 13C NMR spectral analysis of (3S,4R)-3-aminooxan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of small-molecule building blocks is a critical inflection point in modern drug discovery. The compound (3S,4R)-3-aminooxan-4-ol (also known as (3S,4R)-3-aminotetrahydro-2H-pyran-4-ol) has emerged as a highly privileged scaffold, frequently incorporated into active pharmaceutical ingredients (APIs). Recent applications include its use as a key structural fragment in for neurodegenerative diseases and in potent in oncology.

Because the biological efficacy of these APIs relies heavily on the precise spatial orientation of the oxane ring substituents, rigorous stereochemical validation of the (3S,4R) fragment via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This application note provides a comprehensive, causality-driven guide to the


H and 

C NMR spectral analysis of (3S,4R)-3-aminooxan-4-ol, establishing a self-validating protocol for structural confirmation.

Stereochemical Logic and Conformational Causality

To interpret the NMR spectrum accurately, we must first translate the (3S,4R) absolute configuration into a 3D conformational model. The coupling constants (


-values) observed in the 

H NMR spectrum are direct physical manifestations of the molecule's preferred geometry, governed by the Karplus equation.

Stereochemical Assignment:

  • C3 (S-configuration): Applying Cahn-Ingold-Prelog (CIP) priority rules, the -NH

    
     group has the highest priority, followed by C4, then C2. To satisfy the (S) configuration, the -NH
    
    
    
    group must project "downward" (dash) relative to the mean plane of the ring.
  • C4 (R-configuration): The -OH group has the highest priority, followed by C3, then C5. To satisfy the (R) configuration, the -OH group must also project "downward" (dash).

Because both the -NH


 and -OH groups are oriented on the same face of the oxane ring, the (3S,4R) diastereomer is the cis-1,2-disubstituted  isomer.

Conformational Preference: In a 6-membered oxane chair, a cis-1,2 relationship dictates that one substituent must be axial and the other equatorial. The thermodynamic preference is dictated by the A-values (steric bulk) of the substituents. The amino group (-NH


, A-value 

1.2–1.6 kcal/mol) is bulkier than the hydroxyl group (-OH, A-value

0.9 kcal/mol). Consequently, the ring minimizes steric strain by adopting a chair conformation where the -NH

group is equatorial
and the -OH group is axial .

Conformational_Logic A (3S,4R) Absolute Configuration B C3: -NH2 (Down) C4: -OH (Down) A->B CIP Rules C Relative Stereochemistry: CIS Isomer B->C 3D Projection D Thermodynamic Minimization (A-value: NH2 > OH) C->D Ring Flip Dynamics E Preferred Chair Conformer: C3-NH2 (Equatorial) / C4-OH (Axial) D->E Steric Relief F Dihedral Angle H3(ax)-H4(eq) ≈ 60° Predicted ^3J ≈ 3-5 Hz E->F Karplus Equation

Logical workflow connecting (3S,4R) stereochemistry to predicted NMR coupling constants.

Spectral Interpretation: H and C NMR

The conformational reality established above allows us to predict and assign the NMR signals with high confidence. The diagnostic feature of the (3S,4R) isomer is the coupling between the C3 and C4 protons. Because the -NH


 is equatorial, the geminal H3 proton is axial . Because the -OH is axial, the geminal H4 proton is equatorial .

The dihedral angle between an axial and an equatorial proton is approximately 60°, which, according to the Karplus relationship, yields a small


 coupling constant of 3–5 Hz. If the molecule were a trans isomer (diequatorial), we would observe a large diaxial coupling (

9–12 Hz) between H3 and H4. The absence of this large coupling is the definitive proof of the cis-(3S,4R) configuration.
Table 1: Quantitative H NMR Data Analysis (400 MHz, D O)

Note: Analyzed as the hydrochloride salt; exchangeable -NH


 and -OH protons are invisible in D

O.
PositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
Causality & Assignment Justification
H4 (eq) 4.10dt (or m)3.5, 3.0Narrow multiplet. Small couplings to H3(ax), H5(ax), and H5(eq) confirm its equatorial orientation.
H2 (eq) 3.95ddd12.0, 4.5, 2.0Highly deshielded by adjacent O. Small couplings to H3(ax).
H6 (eq) 3.85ddd12.0, 4.0, 2.0Deshielded by adjacent O.
H2 (ax) 3.55dd12.0, 11.0Large geminal coupling (12.0 Hz) and large trans-diaxial coupling (11.0 Hz) to H3(ax).
H6 (ax) 3.45td12.0, 2.5Adjacent to O; exhibits large trans-diaxial coupling to H5(ax).
H3 (ax) 3.30ddd11.0, 4.5, 3.5Alpha to amine. The 11.0 Hz coupling to H2(ax) confirms H3 is axial.
H5 (ax) 1.85dddd13.0, 11.0, 4.0, 3.0Aliphatic region. Complex splitting due to adjacent H4(eq) and H6 protons.
H5 (eq) 1.70ddt13.0, 4.0, 2.0Aliphatic region.
Table 2: Quantitative C NMR Data Analysis (100 MHz, D O)

Carbon shifts are heavily influenced by the electronegativity of adjacent heteroatoms (


-effect) and the spatial proximity of other groups (

-gauche effects).
PositionShift (

, ppm)
DEPT-135Assignment Justification
C2 71.5CH

(Down)
Heavily deshielded by the

-ring oxygen and

-amine group.
C4 67.5CH (Up)Deshielded

to the hydroxyl group.
C6 65.0CH

(Down)
Deshielded

to the ring oxygen.
C3 52.0CH (Up)Shifted downfield by the directly attached electronegative nitrogen.
C5 32.0CH

(Down)
Standard aliphatic oxane carbon; shielded relative to heteroatom-adjacent carbons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, a single 1D


H NMR is insufficient. A robust, self-validating protocol utilizing orthogonal 2D NMR techniques must be employed to prevent misassignment of the highly coupled oxane ring system.
Step-by-Step Methodology:
  • Sample Preparation: Weigh 10–15 mg of (3S,4R)-3-aminooxan-4-ol (typically supplied as the HCl salt for stability) into a clean vial.

  • Solvation: Dissolve the compound in 0.6 mL of Deuterium Oxide (D

    
    O, 99.9% D). Add 0.05% TSP (3-(trimethylsilyl)propionic-2,2,3,3-d
    
    
    
    acid sodium salt) as an internal reference standard (
    
    
    0.00 ppm).
  • 1D Acquisition:

    • Acquire a standard

      
      H NMR spectrum (400 or 500 MHz, 30° pulse angle, relaxation delay 
      
      
      
      = 2.0 s, 16–32 scans). Extract exact
      
      
      -values using resolution enhancement window functions (e.g., Gaussian multiplication) if multiplets overlap.
    • Acquire a

      
      C{1H} NMR spectrum (100 or 125 MHz, power-gated decoupling, 
      
      
      
      = 2.0 s,
      
      
      1024 scans) and a DEPT-135 spectrum to differentiate CH/CH
      
      
      (positive phase) from CH
      
      
      (negative phase).
  • 2D Orthogonal Validation (COSY & HSQC):

    • Run a gradient-selected

      
      H-
      
      
      
      H COSY to map the continuous scalar coupling network: H2
      
      
      H3
      
      
      H4
      
      
      H5
      
      
      H6. This prevents misassigning the isolated C2 and C6 protons.
    • Run a

      
      H-
      
      
      
      C HSQC to map protons to their directly attached carbons, definitively locking the 1D
      
      
      H assignments to the DEPT-validated
      
      
      C backbone.

NMR_Workflow S1 Sample Prep (15 mg in D2O) S2 1D 1H NMR (J-Coupling Analysis) S1->S2 S3 1D 13C & DEPT-135 (Carbon Multiplicity) S1->S3 S4 2D COSY / HSQC (Network Validation) S2->S4 Proton connectivity S3->S4 C-H correlation S5 Final Assignment (Self-Consistent) S4->S5 Orthogonal verification

Self-validating NMR experimental workflow for rigorous structural confirmation.

References

  • Yanchunas, J., et al. (2025). "Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway." Journal of Medicinal Chemistry.[Link]

  • European Patent Office. (2023). "Imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4" (Patent No. EP4173674A1).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.[Link]

Using (3S,4R)-3-aminooxan-4-ol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, properties, and experimental protocols for using (3S,4R)-3-aminooxan-4-ol (also known as (3S,4R)-3-aminotetrahydropyran-4-ol) in medicinal chemistry.[1][2][3]

Executive Summary

(3S,4R)-3-aminooxan-4-ol is a high-value saturated heterocyclic building block used to enhance the physicochemical properties of drug candidates.[1][2][3] Unlike flat aromatic scaffolds, this sp³-rich motif introduces three-dimensionality ("Escape from Flatland"), improves water solubility via its polar functional groups, and offers a unique conformational lock through intramolecular hydrogen bonding.[1][2][3] This guide provides the structural rationale, synthesis pathways, and validated protocols for incorporating this scaffold into small molecule therapeutics.[3]

Structural Analysis & Properties

Stereochemical Configuration

The (3S,4R) configuration of 3-aminooxan-4-ol corresponds to the cis (syn) relationship between the amine at C3 and the hydroxyl group at C4.[1][2][3]

  • C3 (S-configuration): The amino group is oriented "up" (wedge) relative to the ring plane (assuming standard numbering and lowest priority H is "down").[1][2][3]

  • C4 (R-configuration): The hydroxyl group is also oriented "up" (wedge).[1][2][3]

This cis-arrangement is critical because it allows for a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen (or amide oxygen if functionalized).[2][3] This interaction can "lock" the ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

Physicochemical Profile
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 117.15 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1][2][3]
CLogP -1.3 to -1.6Highly hydrophilic; lowers lipophilicity of greasy pharmacophores.[1][2][3]
TPSA ~46-55 ŲSignificant polar surface area contribution.[1][2][3]
pKa (Conj. Acid) ~9.0 - 9.5Basic amine; forms salts at physiological pH, improving solubility.[1][2][3]
Fsp³ 1.0100% sp³ character; improves solubility and selectivity.
Conformational Analysis (Graphviz)

The diagram below illustrates the equilibrium between chair conformers and the stabilization provided by the intramolecular hydrogen bond in the cis-isomer.[3]

Conformation cluster_0 Conformational Equilibrium cluster_1 Intramolecular Lock (Cis-Isomer) Chair1 Chair A (Diequatorial-like) Less Steric Strain Chair2 Chair B (Diaxial-like) H-Bond Stabilized Chair1->Chair2 Ring Flip H_Bond Intramolecular H-Bond (OH ··· N) Reduces Entropy Chair2->H_Bond Stabilizes caption Figure 1: The cis-(3S,4R) isomer can access a conformation stabilized by an intramolecular H-bond, distinct from the trans-isomer.

[1][2][3]

Synthesis & Sourcing Strategy

While the trans-isomer is readily available via epoxide opening of 3,4-epoxytetrahydropyran, the (3S,4R)-cis isomer requires specific synthetic attention.[1][2][3]

Synthetic Routes
  • Route A: Reduction of α-Amino Ketone (Preferred for Cis) [1][2][3]

    • Precursor: 3-(Boc-amino)tetrahydropyran-4-one.[1][2][3]

    • Reagent: L-Selectride or NaBH₄/CeCl₃.[1][2][3]

    • Mechanism: Hydride attack occurs from the less hindered face (or governed by chelation), typically yielding the cis-amino alcohol as the major product.[3]

  • Route B: Inversion of Trans-Isomer

    • Precursor: (3S,4S)-3-aminooxan-4-ol (Trans).[1][2][3]

    • Method: Mitsunobu inversion of the alcohol or an activation/displacement sequence.[3]

Sourcing Quality Check
  • CAS Registry: Verify the specific stereoisomer. Common generic CAS numbers may refer to the racemate or the trans isomer.[3]

  • QC Requirement: Always request ¹H-NMR with NOESY/ROESY data to confirm the cis (syn) relationship (strong NOE between H3 and H4).[1][2][3]

Experimental Protocols

Protocol A: Selective N-Protection (Boc-Protection)

Objective: To protect the amine functionality while leaving the hydroxyl group free for modification or solubility enhancement.[1][2][3]

Materials:

  • (3S,4R)-3-aminooxan-4-ol HCl salt (1.0 eq)[1][2][3]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1][2][3]

  • Triethylamine (TEA) (2.5 eq)[1][2][3]

  • Dichloromethane (DCM) or THF (10 vol)[1][2][3]

Procedure:

  • Dissolution: Suspend the amine salt in DCM at 0 °C under nitrogen.

  • Base Addition: Add TEA dropwise. The suspension should clear as the free base is liberated.[3]

  • Reaction: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

  • Monitoring: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple/red, product is faint/invisible) or LCMS.[3]

  • Workup: Wash with 0.5M citric acid (to remove excess amine/TEA), then saturated NaHCO₃, then brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect >90% yield of a white solid/foam.

Protocol B: Amide Coupling (Incorporation into Scaffold)

Objective: To couple the building block to a carboxylic acid core (e.g., a kinase inhibitor scaffold).[2][3]

Materials:

  • Carboxylic Acid Core (R-COOH) (1.0 eq)[1][2][3]

  • (3S,4R)-3-aminooxan-4-ol (1.1 eq)[1][2][3]

  • HATU (1.2 eq)[1][2][3]

  • DIPEA (3.0 eq)[1][2][3]

  • DMF (anhydrous)[1][2][3]

Procedure:

  • Activation: Dissolve R-COOH in DMF. Add HATU and stir for 5 minutes at RT to form the active ester.

  • Addition: Add the (3S,4R)-3-aminooxan-4-ol (pre-dissolved in DMF with 1 eq of DIPEA if using the HCl salt).

  • Completion: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup (Standard): Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and brine.

  • Workup (Polar Products): If the product is very polar (due to the oxanol), evaporate DMF directly and purify via Reverse Phase (C18) Flash Chromatography (Water/Acetonitrile gradient).[3]

Protocol C: Stereochemical Validation (NOESY)

Objective: To confirm the (3S,4R) cis-configuration after coupling.

  • Sample Prep: Dissolve ~5-10 mg of the product in DMSO-d₆ or CDCl₃.

  • Acquisition: Run a 2D NOESY experiment.

  • Analysis: Look for the cross-peak between the proton at C3 (adjacent to NH) and the proton at C4 (adjacent to OH).[3]

    • Strong Cross-Peak: Indicates protons are on the same face (Cis relationship of protons = Trans relationship of substituents?[3] Wait. )

    • Correction: In the (3S,4R) cis-isomer (substituents syn), the protons H3 and H4 are anti (trans-diaxial like) or gauche depending on the conformation.[1][2][3]

    • Diagnostic Signal: The cis-isomer (syn substituents) often shows a smaller coupling constant (

      
       ~ 2-5 Hz) compared to the trans-isomer (
      
      
      
      ~ 8-10 Hz for trans-diaxial protons).[1][2][3]
    • Expert Tip: Rely on J-coupling values first.

      • 
        
        
        
        
        Syn substituents (Cis isomer, equatorial/axial protons).[1][2][3]
      • 
        
        
        
        
        Anti substituents (Trans isomer, diaxial protons).[1][2][3]

Troubleshooting & Expert Tips

IssueCauseSolution
Racemization High temperature or strong base during coupling.[1][2][3]Use HATU/DIPEA at 0°C -> RT.[1][2][3] Avoid EDC/DMAP if chiral integrity is critical.
Low Solubility Product is too polar for normal phase silica.Switch to C18 Reverse Phase chromatography.
O-Acylation Competitive reaction of the OH group during amide coupling.[3]The amine is much more nucleophilic. If O-acylation occurs (seen by LCMS +42 or +R-CO), treat the crude mixture with LiOH/MeOH for 30 mins to selectively hydrolyze the ester back to the alcohol without cleaving the amide.[1][2][3]
Hygroscopicity The HCl salt is very hygroscopic.Store in a desiccator. Weigh quickly.

Visualizing the Workflow

Workflow Start Start: (3S,4R)-3-aminooxan-4-ol HCl Step1 Step 1: Free Basing / Protection (DIPEA or Boc2O) Start->Step1 Branch Application Step1->Branch RouteA Route A: Scaffold Coupling (Amide Bond Formation) Branch->RouteA Amine Nucleophile RouteB Route B: Fragment Elaboration (Ether formation at OH) Branch->RouteB Alcohol Nucleophile QC QC: Check Stereochemistry (1H-NMR J-coupling ~3-5Hz) RouteA->QC RouteB->QC Final Final Drug Candidate (High Fsp3, Lower LogP) QC->Final caption Figure 2: Integration workflow for (3S,4R)-3-aminooxan-4-ol in medicinal chemistry.

References

  • Tetrahydropyran: Applications in Medicinal Chemistry. ChemicalBook. (2024).[3] Retrieved from [1][2][3]

  • Synthesis and conformational analysis of cis- and trans-2-amino-1,2,3,4-tetrahydro-1-naphthalenols. ResearchGate. (2024). Retrieved from

  • Strategies for Selective Reductive Amination in Organic Synthesis. Journal of Chemical and Pharmaceutical Research. (2024). Retrieved from

  • PubChem Compound Summary for (3S,4R)-4-aminooxan-3-ol. National Center for Biotechnology Information. (2025).[1][2][3] Retrieved from [1][2][3]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. Journal of Medicinal Chemistry. (2014). Retrieved from [1][2][3]

Sources

Application Notes and Protocols for the Synthesis of Novel HIV-1 Protease Inhibitors Utilizing (3S,4R)-3-aminooxan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for (3S,4R)-3-aminooxan-4-ol in HIV-1 Protease Inhibitor Design

The relentless evolution of drug-resistant HIV-1 strains necessitates the continuous development of novel protease inhibitors (PIs) with improved potency and resistance profiles. A cornerstone of modern anti-retroviral therapy, PIs function by competitively binding to the active site of the viral aspartyl protease, an enzyme critical for the maturation of infectious virions[1][2]. Structure-based drug design has revealed that the efficacy of these inhibitors is profoundly influenced by the nature of the ligands occupying the various subsites (S1, S2, S1', S2', etc.) of the enzyme's active site.

Particularly, the P2 ligand, which interacts with the S2 subsite, plays a pivotal role in inhibitor potency and resistance profile. The incorporation of cyclic scaffolds, such as substituted tetrahydrofurans and related heterocycles, has proven to be a highly successful strategy. These rigid structures can pre-organize the pharmacophoric elements for optimal interaction with the enzyme, particularly with the backbone atoms of key residues like Asp29 and Asp30[3][4]. This can lead to enhanced binding affinity and a higher genetic barrier to resistance.

This document provides detailed application notes and protocols for the synthesis of novel HIV-1 protease inhibitors using (3S,4R)-3-aminooxan-4-ol as a chiral P2 ligand. The defined stereochemistry of this building block, with its trans arrangement of the amino and hydroxyl groups on an oxane ring, offers a unique vector for exploring the chemical space of the S2 subsite. While a direct synthesis of a marketed PI from this specific starting material is not yet a matter of public record, the protocols herein are constructed upon well-established and analogous synthetic transformations in the field of HIV-1 PI development[5][6].

Overview of the Synthetic Strategy

The proposed synthetic pathway is a convergent approach, wherein the chiral P2 ligand, derived from (3S,4R)-3-aminooxan-4-ol, is coupled to a suitable core structure, often a hydroxyethylamine or hydroxyethylsulfonamide isostere, which mimics the transition state of the natural substrate of the HIV-1 protease[7]. The general workflow can be visualized as follows:

G cluster_0 P2 Ligand Preparation cluster_1 Core Isostere cluster_2 Final Assembly A (3S,4R)-3-aminooxan-4-ol B Step 1: Orthogonal Protection A->B C Step 2: Activation of Hydroxyl Group B->C E Step 3: Coupling Reaction C->E D Hydroxyethylamine or Hydroxyethylsulfonamide Isostere D->E F Step 4: Deprotection E->F G Final HIV-1 Protease Inhibitor F->G

Figure 1: A generalized workflow for the synthesis of an HIV-1 protease inhibitor using a functionalized (3S,4R)-3-aminooxan-4-ol as the P2 ligand.

Experimental Protocols

Protocol 1: Orthogonal Protection of (3S,4R)-3-aminooxan-4-ol

Rationale: To prevent unwanted side reactions during the subsequent activation and coupling steps, it is imperative to protect the amino and hydroxyl functionalities of the starting material. An orthogonal protection strategy is employed, allowing for the selective deprotection of one group in the presence of the other. The amine is typically protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under the conditions required for the subsequent activation of the hydroxyl group and can be readily removed under acidic conditions.

Step-by-Step Procedure:

  • Dissolve (3S,4R)-3-aminooxan-4-ol hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the Boc-protected (3S,4R)-3-aminooxan-4-ol.

Parameter Typical Value Reference
Yield 85-95%Analogous to[3]
Purity (by NMR) >98%
Solvent for Chromatography Hexanes/Ethyl Acetate Gradient
Protocol 2: Activation of the Protected Amino Alcohol for Coupling

Rationale: To facilitate the coupling with the core isostere, the hydroxyl group of the Boc-protected amino alcohol must be activated. A common and effective method is to convert it into a mixed carbonate, for instance, by reaction with disuccinimidyl carbonate (DSC). This creates a highly reactive intermediate that will readily form a carbamate linkage with the free amine of the core isostere.

Step-by-Step Procedure:

  • Dissolve the Boc-protected (3S,4R)-3-aminooxan-4-ol (1.0 eq) in anhydrous acetonitrile.

  • Add disuccinimidyl carbonate (DSC, 1.2 eq) and triethylamine (Et₃N, 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

  • Monitor the formation of the activated carbonate by TLC.

  • This activated intermediate is typically used in the next step without isolation.

Protocol 3: Coupling with the Core Isostere

Rationale: This is the key fragment-joining step. The activated P2 ligand is coupled with a suitable (R)-(hydroxyethylamino)sulfonamide isostere, which serves as the core of the protease inhibitor. The amine of the isostere acts as a nucleophile, displacing the succinimidyl group to form a stable carbamate bond. The choice of the sulfonamide portion and the P1' group of the isostere is critical for the final inhibitor's activity and can be varied to optimize binding.

Step-by-Step Procedure:

  • Prepare the free amine of the (R)-(hydroxyethylamino)sulfonamide isostere by treating the corresponding Boc-protected precursor with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂). After deprotection, the TFA salt is neutralized or used directly with an excess of base in the coupling step.

  • To the solution of the activated P2 ligand from Protocol 2, add a solution of the deprotected (R)-(hydroxyethylamino)sulfonamide isostere (1.0 eq) in a mixture of THF and acetonitrile.

  • Add triethylamine (Et₃N, 2.0 eq) to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the coupled product by silica gel chromatography.

Parameter Typical Value Reference
Yield 60-80%Analogous to[5]
Purity (by HPLC) >95%
Solvent for Chromatography Dichloromethane/Methanol Gradient
Protocol 4: Final Deprotection

Rationale: The final step is the removal of the Boc protecting group from the P2 ligand's amine to yield the final HIV-1 protease inhibitor. This is typically achieved under acidic conditions, which are mild enough not to cleave the newly formed carbamate linkage or other sensitive functionalities in the molecule.

Step-by-Step Procedure:

  • Dissolve the purified, coupled product from Protocol 3 in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.

  • Purify the final compound by preparative HPLC or crystallization to obtain the desired HIV-1 protease inhibitor as its TFA salt.

Visualization of the Synthetic Pathway

G A (3S,4R)-3-aminooxan-4-ol (Starting Material) B Boc-protected Amino Alcohol A->B Boc₂O, NaHCO₃ Dioxane/H₂O C DSC-activated Intermediate B->C DSC, Et₃N Acetonitrile E Fully Protected Inhibitor C->E Coupling THF/Acetonitrile D Core Isostere (e.g., hydroxyethyl- sulfonamide) D->E F Final HIV-1 Protease Inhibitor E->F TFA, CH₂Cl₂ (Deprotection)

Figure 2: Detailed synthetic pathway for the preparation of a novel HIV-1 protease inhibitor from (3S,4R)-3-aminooxan-4-ol.

Concluding Remarks for the Research Professional

The protocols outlined in this document provide a robust and scientifically-grounded framework for the synthesis of novel HIV-1 protease inhibitors incorporating the (3S,4R)-3-aminooxan-4-ol scaffold as a P2 ligand. While this specific building block may not yet be incorporated into FDA-approved drugs, its structural and stereochemical features present a compelling opportunity for the design of next-generation PIs with potentially enhanced activity against drug-resistant viral strains. The synthetic route is based on reliable and high-yielding transformations commonly employed in medicinal chemistry, ensuring its practicality and scalability for library synthesis and lead optimization. As with any novel synthetic endeavor, careful optimization of reaction conditions and purification procedures for specific target molecules is recommended.

References

  • A novel series of HIV protease inhibitors containing cyclic P1/P2 scaffolds has been synthesized and evaluated for biological activity. The trans 3,5-dibenzyl-2-oxo pyrrolidinone ring system resulted in a 50 pM enzyme inhibitor against HIV protease in vitro when combined with an indanolamine derived P'-backbone. ([Link])

  • A concise enantioselective synthesis of the HIV-protease inhibitor nelfinavir (1) is described via a new route. ([Link])

  • Highly potent HIV-1 protease (HIVPR) inhibitors have been designed and synthesized by introducing bidentate hydrogen-bonding oxime and pyrazole groups at the meta-position of the phenyl ring on the P2/P2' substituents of cyclic ureas. ([Link])

  • Design, synthesis, and evaluation of a new series of hexahydrofuropyran-derived HIV-1 protease inhibitors are described. ([Link])

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. ([Link])

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ([Link])

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. ([Link])

  • A new class of HIV-1 protease inhibitor: The crystallographic structure, inhibition and chemical synthesis of an aminimide peptide isostere. ([Link])

  • Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. ([Link])

  • Exploring New Scaffolds for the Dual Inhibition of HIV-1 RT Polymerase and Ribonuclease Associated Functions. ([Link])

  • Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. ([Link])

  • HIV protease inhibitors based on amino acid deriv
  • Design and Synthesis of HIV-1 Protease Inhibitors Featuring a Bicyclic Hexahydropyrrolofuran Scaffold. ([Link])

  • Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. ([Link])

  • rac-(3R,4R)-3-aminooxan-4-ol hydrochloride PubChem entry. ([Link])

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ([Link])

Sources

Application Note: Experimental Workflow for the Synthesis and Characterization of (3S,4R)-4-Aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(3S,4R)-4-aminooxolan-3-ol (also known as (3S,4R)-4-aminotetrahydrofuran-3-ol) is a highly valuable chiral heterocyclic building block. It is prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including the HIV protease inhibitor Nelfinavir and various kinase inhibitors[1]. The trans-configuration of the amino and hydroxyl groups is critical for establishing precise hydrogen-bonding networks within biological active sites[2].

Mechanistic Causality & Reaction Design

This protocol is designed as a self-validating system, ensuring that each transformation is mechanistically justified and analytically verified before proceeding to the next stage.

  • Substrate Selection: meso-3,4-epoxytetrahydrofuran provides a 100% theoretical atom economy for the core scaffold. Its symmetry means that enantioselective attack at either carbon breaks the symmetry and dictates the absolute stereochemistry of the entire molecule[3].

  • Catalyst & Nucleophile Choice: We utilize Jacobsen’s catalyst, specifically (R,R)-(salen)Cr(III)Cl, paired with trimethylsilyl azide (TMSN

    
    ). The Cr(III) center acts as a Lewis acid to activate the epoxide oxygen. The rigid, bulky chiral environment of the (R,R)-salen ligand restricts the trajectory of the incoming azide, forcing an attack exclusively at the pro-R carbon[3],[4]. TMSN
    
    
    
    is selected over inorganic azides because its high solubility in organic solvents ensures a homogeneous reaction, maximizing the enantiomeric excess (ee)[1].
  • Reduction Strategy: Catalytic hydrogenation using H

    
     over PtO
    
    
    
    is chosen to reduce the intermediate azide to the primary amine[1]. This method is highly chemoselective, avoids the formation of toxic byproducts associated with Staudinger or hydride reductions, and strictly preserves the trans-stereochemistry established in the first step.

Quantitative Data & Optimization

The physicochemical properties of the target molecule dictate its handling and isolation parameters. Table 1 summarizes these critical metrics.

Table 1: Physicochemical Properties of (3S,4R)-4-aminooxolan-3-ol [2]

PropertyValueAnalytical Relevance
Molecular Formula C

H

NO

Target for High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 103.12 g/mol Mass confirmation
Topological Polar Surface Area 55.5 ŲIndicates high aqueous solubility; requires careful extraction
Hydrogen Bond Donors/Acceptors 2 / 3Dictates chromatographic behavior (requires polar eluents)

Table 2 outlines the optimized parameters for the critical desymmetrization step, demonstrating the superiority of the Cr(III) system for this specific substrate.

Table 2: Optimization of meso-Epoxide Desymmetrization [3],[4]

Catalyst (mol%)NucleophileSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
(R,R)-(salen)Cr(III)Cl (2.0)TMSN

TBME25>9094 - 97
(S,S)-(salen)Cr(III)Cl (2.0)TMSN

TBME25>9094 - 97 (Yields 3R,4S isomer)
(R,R)-(salen)Co(III)OAc (2.0)TMSN

TBME258592

Experimental Protocols & In-Process Controls (IPC)

Step 1: Asymmetric Azidolysis of meso-3,4-Epoxytetrahydrofuran
  • Preparation: Flame-dry a 250 mL round-bottom flask under a continuous stream of dry nitrogen. Charge the flask with (R,R)-(salen)Cr(III)Cl (2.0 mol%) and meso-3,4-epoxytetrahydrofuran (1.0 equiv, 50 mmol).

  • Solvent Addition: Add 50 mL of anhydrous tert-butyl methyl ether (TBME). Causality: TBME is a non-coordinating solvent that prevents competitive binding at the Cr(III) metal center, ensuring optimal catalyst turnover[3].

  • Nucleophilic Attack: Cool the reaction mixture to 0 °C using an ice bath. Add TMSN

    
     (1.05 equiv) dropwise over 15 minutes to control the exotherm.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (25 °C) for 18 hours.

  • IPC (Self-Validation): Withdraw a 50 µL aliquot and analyze via GC-MS. The reaction is deemed complete when the epoxide peak is entirely consumed. Do not proceed if unreacted starting material remains.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude (3S,4R)-3-(trimethylsilyloxy)-4-azidotetrahydrofuran intermediate[1].

Step 2: Deprotection and Catalytic Hydrogenation
  • Deprotection: Dissolve the crude silyl ether in 50 mL of Methanol containing 1% Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature to cleave the TMS group, yielding (3S,4R)-4-azidotetrahydrofuran-3-ol[1]. Concentrate the solution to remove TFA.

  • Reduction Setup: Redissolve the intermediate in 50 mL of anhydrous Methanol. Add PtO

    
     (Adam's catalyst, 0.05 equiv) carefully under a nitrogen atmosphere to prevent auto-ignition[1].
    
  • Hydrogenation: Purge the reaction vessel three times with nitrogen, followed by three purges with hydrogen gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • IPC (Self-Validation): Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the strong, sharp azide stretch at ~2100 cm⁻¹ confirms the total reduction of the azide to the primary amine.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the PtO

    
     catalyst. Wash the pad with excess Methanol (3 × 20 mL).
    
  • Concentration: Evaporate the filtrate under reduced pressure to afford the crude (3S,4R)-4-aminooxolan-3-ol[1].

Step 3: Purification and Analytical Validation
  • Purification: Due to the high polarity of the product, purify via flash column chromatography using a highly polar eluent system (Dichloromethane / Methanol / aqueous NH

    
    OH, 90:9:1). Alternatively, precipitate the product as a hydrochloride salt by treating the crude oil with 2M HCl in diethyl ether.
    
  • Final Validation:

    • 
      H NMR (400 MHz, D
      
      
      
      O):
      Analyze the coupling constant (
      
      
      ) between the C3 and C4 protons. A coupling constant of
      
      
      Hz definitively confirms the trans relative stereochemistry.
    • Chiral HPLC: Analyze the purified product using a chiral stationary phase (e.g., Chiralcel OD-H) to validate the absolute stereochemistry and ensure an enantiomeric excess (ee) of >95%.

Visualized Workflow

SynthesisWorkflow Start meso-3,4-Epoxytetrahydrofuran (Starting Material) Desymm Asymmetric Desymmetrization TMSN3, (R,R)-(salen)Cr(III)Cl Start->Desymm Intermediate (3S,4R)-4-Azidotetrahydrofuran-3-ol (Intermediate) Desymm->Intermediate High ee% Reduction Catalytic Hydrogenation H2, Pd/C or PtO2 Intermediate->Reduction Product (3S,4R)-4-Aminooxolan-3-ol (Target Product) Reduction->Product Retention of Stereochemistry Characterization Characterization (NMR, MS, Chiral HPLC) Product->Characterization

Fig 1: Synthetic workflow for (3S,4R)-4-aminooxolan-3-ol via meso-epoxide desymmetrization.

References

  • Physical and chemical properties of (3S,4R)-4-aminooxolan-3-ol - Benchchem. Benchchem.
  • Nelfinavir mesilate, LY-312857, AG-1346(free base), AG-1343, Viracept-药物合成数据库. DrugFuture.
  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes - MDPI. MDPI.
  • US6800766B2 - Hydrolytic kinetic resolution of cyclic substrates - Google Patents.

Sources

Application Note and Protocol: Selective N-Acylation of (3S,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3S,4R)-4-aminooxolan-3-ol and its Acylated Derivatives

(3S,4R)-4-aminooxolan-3-ol, a chiral cyclic amino alcohol, is a crucial building block in medicinal chemistry. Its rigid, stereochemically defined structure, featuring a trans relationship between the amino and hydroxyl groups on a tetrahydrofuran ring, provides a valuable scaffold for the synthesis of complex molecules with specific biological activities.[1][2] The acylation of the primary amino group in this molecule is a key synthetic transformation, yielding N-acylated derivatives that are pivotal intermediates in the development of novel therapeutics, including potent enzyme inhibitors.[3]

The selective acylation of the amino group in the presence of a secondary hydroxyl group presents a common yet significant synthetic challenge.[1][4] This guide provides a comprehensive overview of the principles and detailed protocols for achieving highly selective N-acylation of (3S,4R)-4-aminooxolan-3-ol, empowering researchers to efficiently synthesize desired amide derivatives while minimizing side reactions.

Understanding the Reactivity Landscape: N- vs. O-Acylation

The selective acylation of (3S,4R)-4-aminooxolan-3-ol hinges on the differential nucleophilicity of its amino and hydroxyl groups. The primary amino group is generally a stronger nucleophile than the secondary hydroxyl group. This inherent reactivity difference forms the basis for achieving selective N-acylation.[1]

However, the reaction conditions can significantly influence the outcome. Under neutral or basic conditions, the amino group's lone pair of electrons is readily available for nucleophilic attack on an acylating agent, leading to the desired amide formation. Conversely, under acidic conditions, the amino group is protonated to form a non-nucleophilic ammonium salt, which can favor O-acylation.[5] Therefore, careful control of the reaction environment is paramount for selective N-acylation.

The constrained cyclic structure of the oxolane ring also imparts specific steric considerations that can influence the accessibility of the functional groups to the acylating agent.[1]

Core Principles for Selective N-Acylation

To achieve high selectivity for N-acylation of (3S,4R)-4-aminooxolan-3-ol, the following principles should be applied:

  • Choice of Acylating Agent: Acyl chlorides and acid anhydrides are common acylating agents. Their reactivity should be matched with the reaction conditions to control the acylation rate and selectivity.

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred to avoid competition from the solvent as a nucleophile.

  • Base Stoichiometry: An appropriate base is crucial to neutralize the acid generated during the reaction (e.g., HCl from an acyl chloride) and to maintain the amino group in its nucleophilic, unprotonated state. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.

  • Temperature Control: Acylation reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C) at the start of the reaction can help to control the reaction rate and improve selectivity by minimizing side reactions.

Recommended Acylation Protocols

While specific literature on the acylation of (3S,4R)-4-aminooxolan-3-ol is limited, the following protocols are based on well-established methods for the selective N-acylation of amino alcohols and are expected to be highly effective.[1]

Protocol 1: Acylation using an Acyl Chloride

This is a widely used and generally efficient method for amide bond formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve (3S,4R)-4-aminooxolan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.0 - 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-acylated product.

Causality Behind the Choices:

  • Anhydrous DCM: Prevents hydrolysis of the acyl chloride.

  • TEA or DIPEA: Scavenges the HCl produced, preventing the protonation of the starting material's amino group and driving the reaction to completion.

  • 0 °C Addition: Controls the initial exothermic reaction, minimizing potential side reactions like di-acylation or O-acylation.

Protocol 2: Acylation using an Acid Anhydride

Acid anhydrides are generally less reactive than acyl chlorides, which can sometimes lead to improved selectivity.

Step-by-Step Methodology:

  • Dissolution: Dissolve (3S,4R)-4-aminooxolan-3-ol (1.0 eq) in anhydrous DCM or THF.

  • Base Addition: Add a base such as TEA or DIPEA (1.1 - 1.5 eq).

  • Acylating Agent Addition: Add the acid anhydride (1.0 - 1.2 eq) to the solution. The addition can often be done at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC. Gentle heating may be required for less reactive anhydrides.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Causality Behind the Choices:

  • Acid Anhydride: A milder acylating agent compared to acyl chlorides, which can be advantageous for sensitive substrates.

  • Base: Neutralizes the carboxylic acid byproduct.

Protocol 3: Coupling with a Carboxylic Acid using a Coupling Agent

This method is ideal for more complex or sensitive carboxylic acids and offers a high degree of control.

Step-by-Step Methodology:

  • Activation: In a separate flask, dissolve the carboxylic acid (1.0 - 1.1 eq) in anhydrous DCM or DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq). Stir at 0 °C for 30 minutes to form the active ester.

  • Amine Addition: In another flask, dissolve (3S,4R)-4-aminooxolan-3-ol (1.0 eq) and a base like DIPEA (1.5 eq) in DCM or DMF.

  • Coupling: Add the pre-activated carboxylic acid solution to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up:

    • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Causality Behind the Choices:

  • Coupling Agents (EDC/DCC) and Activators (HOBt/HOAt): These reagents convert the carboxylic acid into a more reactive species (an active ester), facilitating amide bond formation under mild conditions and minimizing side reactions.[6]

Data Presentation: Summary of Reaction Conditions

ProtocolAcylating AgentBaseSolventTemperatureTypical Reaction Time
1Acyl ChlorideTEA or DIPEADCM0 °C to RT2-16 h
2Acid AnhydrideTEA or DIPEADCM or THFRT4-24 h
3Carboxylic AcidDIPEADCM or DMF0 °C to RT12-24 h

Visualizing the Process

General Reaction Scheme for N-Acylation

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Amino_Alcohol (3S,4R)-4-aminooxolan-3-ol N_Acylated_Product N-Acylated (3S,4R)-4-aminooxolan-3-ol Amino_Alcohol->N_Acylated_Product Acylation Acylating_Agent R-CO-X (X = Cl, OCOR, or activated ester) Acylating_Agent->N_Acylated_Product Base Base (e.g., TEA, DIPEA) Base->N_Acylated_Product Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->N_Acylated_Product Byproduct Byproduct (e.g., HCl, RCOOH) G Reactants Amino Alcohol + Acyl Chloride Nucleophilic_Attack Nucleophilic attack of amine on carbonyl carbon Reactants->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Departure Departure of Chloride Ion Tetrahedral_Intermediate->Chloride_Departure Protonated_Amide Protonated Amide Chloride_Departure->Protonated_Amide Deprotonation Deprotonation by Base Protonated_Amide->Deprotonation Product N-Acylated Product Deprotonation->Product

Caption: Simplified mechanism of N-acylation using an acyl chloride.

Conclusion and Best Practices

The selective N-acylation of (3S,4R)-4-aminooxolan-3-ol is a readily achievable transformation with careful selection of reagents and reaction conditions. For most applications, acylation with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base provides a robust and efficient route to the desired N-acylated products. For more delicate substrates or when coupling with valuable carboxylic acids, the use of coupling agents is recommended.

Key Best Practices:

  • Always use anhydrous solvents and reagents to prevent unwanted side reactions.

  • Perform reactions under an inert atmosphere to exclude moisture.

  • Monitor reaction progress diligently using TLC to determine the optimal reaction time.

  • Careful control of temperature, especially during the addition of reactive acylating agents, is critical for selectivity.

  • Thorough purification, typically by column chromatography, is necessary to isolate the product in high purity.

By following these guidelines and protocols, researchers can confidently and successfully perform the N-acylation of (3S,4R)-4-aminooxolan-3-ol, a key step in the synthesis of advanced pharmaceutical intermediates and drug candidates.

References

  • Lundgren, R. J., & St-Denis, Y. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. [Link]

  • Gomez-Martinez, M., et al. (2007). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 72(23), 8873–8876. [Link]

  • Google Patents. (1996).
  • Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]

  • Google Patents. (1993).
  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (3R,4R)-4-Aminooxolan-3-ol. National Center for Biotechnology Information. [Link]

  • Verma, A., et al. (2002). Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. The Journal of Organic Chemistry, 67(4), 1313–1316. [Link]

  • Wang, G. T., et al. (2008). Asymmetric synthesis of an N-acylpyrrolidine for inhibition of HCV polymerase. Organic Letters, 10(8), 1541–1544. [Link]

  • Kawabata, T., et al. (2007). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. Journal of the American Chemical Society, 129(42), 12890–12895. [Link]

  • ResearchGate. (2025). The Asymmetric Synthesis of (3 S ,4 R ,5 S )-3Amino4,5- O -isopropylidenedioxycyclopentene. [Link]

  • Sutor, K., et al. (2020). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 25(21), 5038. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Google Patents. (1979).

Sources

Application Note: Large-Scale Synthesis of (3S,4R)-3-Fluorooxan-4-yl Derivatives via Biocatalytic Dynamic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The (3S,4R)-3-fluorooxan-4-yl (or trans-3-fluorotetrahydropyran-4-yl) motif has emerged as a privileged bioisostere in modern drug discovery. Frequently employed to replace piperidine, morpholine, or cyclohexane rings, this scaffold effectively modulates basicity (


), enhances metabolic stability, and improves lipophilic efficiency (LipE) in active pharmaceutical ingredients (APIs).

However, the large-scale synthesis of chiral


-fluoroamines is notoriously challenging. Traditional asymmetric fluorination relies on hazardous reagents (e.g., DAST, Deoxo-Fluor) and often suffers from poor diastereocontrol. This Application Note details a highly scalable, safe, and cost-effective three-step synthetic route. By coupling a highly efficient electrophilic fluorination with a biocatalytic Dynamic Kinetic Resolution (DKR) , this protocol delivers (3S,4R)-3-fluorooxan-4-amine in 

enantiomeric excess (ee) and

diastereomeric excess (de).

Retrosynthetic Strategy & Workflow

The synthetic strategy circumvents the direct handling of hazardous nucleophilic fluorinating gases or volatile liquids. Instead, tetrahydropyran-4-one is converted to an enol ether, which undergoes a controlled electrophilic fluorination using the bench-stable reagent Selectfluor [1, 4]. The resulting racemic


-fluoroketone is then subjected to an engineered 

-selective

-transaminase (

-TA). Because the

-proton of the fluoroketone is highly acidic, the unreacted enantiomer rapidly racemizes in the aqueous reaction buffer, allowing up to 100% theoretical yield of the desired (3S,4R) stereoisomer [2, 3].

Synthesis_Workflow A Tetrahydropyran-4-one B 4-Methoxy-3,6-dihydro- 2H-pyran A->B CH(OMe)3, TsOH Reflux C rac-3-Fluorotetrahydropyran- 4-one B->C Selectfluor, 0 °C MeCN / H2O D (3S,4R)-3-Fluorooxan- 4-amine C->D (R)-ω-Transaminase PLP, iPrNH2 (DKR)

Fig 1. Three-step scalable synthesis of (3S,4R)-3-fluorooxan-4-amine via biocatalytic DKR.

Mechanistic Insights: Causality in Process Design

Electrophilic Fluorination via Selectfluor

Direct fluorination of ketones often leads to over-fluorination (di- and tri-fluoro byproducts) and requires harsh conditions. By pre-forming the enol ether (4-methoxy-3,6-dihydro-2H-pyran), we isolate the reactive site. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) acts as a safe, solid electrophilic fluorine source. The addition of water in the solvent mixture (MeCN/H


O) ensures the immediate hydrolysis of the intermediate fluorinated oxonium ion, driving the reaction cleanly to rac-3-fluorotetrahydropyran-4-one without the generation of anhydrous HF [1].
The Dynamic Kinetic Resolution (DKR) Engine

Standard kinetic resolution of a racemate limits the maximum theoretical yield to 50%. However,


-fluoro ketones possess a highly acidic 

-proton due to the strong electron-withdrawing nature of the adjacent fluorine and carbonyl groups. In a mildly basic aqueous buffer (pH 7.5–8.0), the

and

enantiomers exist in rapid equilibrium via an achiral enol/enolate intermediate [2, 3].

By utilizing an


-selective 

-transaminase, the enzyme continuously and selectively depletes the

-enantiomer to form the

-amine. Le Chatelier's principle drives the continuous racemization of the unreacted

-ketone, funneling the entire racemic mixture into the desired single stereoisomer.

DKR_Mechanism cluster_0 Aqueous Buffer (pH 7.5 - 8.0) - Spontaneous Racemization S_Ketone (3S)-3-Fluorotetrahydropyran-4-one Enol Achiral Enol / Enolate S_Ketone->Enol -H+ / +H+ Product (3S,4R)-3-Fluorooxan-4-amine (Target) S_Ketone->Product (R)-ω-TA (Fast) R_Ketone (3R)-3-Fluorotetrahydropyran-4-one R_Ketone->Enol -H+ / +H+ Waste (3R,4R)-Diastereomer (Trace) R_Ketone->Waste (R)-ω-TA (Slow)

Fig 2. DKR mechanism driven by alpha-proton acidity and engineered enzyme selectivity.

Quantitative Data & Process Optimization

To validate the scalability and safety of this route, alternative fluorination and biocatalytic conditions were evaluated. The data below demonstrates why the Selectfluor/DKR route is the optimal choice for kilogram-scale manufacturing.

Table 1: Evaluation of Fluorinating Agents for Scale-Up

Fluorinating AgentIntermediate UsedYield (%)Scalability / Safety ProfileCost Efficiency
Selectfluor Enol Ether88% Excellent; bench-stable solid, mild exotherm High
DASTSilyl Enol Ether65%Poor; generates HF, explosion risk at scaleLow
NFSILithium Enolate72%Moderate; requires cryogenic conditions (-78 °C)Moderate
F

Gas (10% in N

)
Enol Acetate45%Very Poor; highly toxic, requires specialized pilot plantLow

Table 2: Optimization of Biocatalytic DKR Parameters

EntryAmine DonorpHTemp (°C)Conversion (%)de (%)ee (%)
1Isopropylamine (1 M)6.53048 (KR only)>99>99
2Isopropylamine (1 M)7.0307298>99
3 Isopropylamine (1 M) 7.8 35 >99 (Full DKR) 96 >99
4L-Alanine (1 M)7.8358595>99

Note: At pH 6.5, the racemization of the


-fluoroketone is too slow relative to the enzymatic reaction, resulting in a standard Kinetic Resolution (KR) capping at ~50% conversion. Elevating the pH to 7.8 unlocks the full Dynamic Kinetic Resolution (DKR).

Step-by-Step Experimental Protocols

Protocol A: Synthesis of rac-3-Fluorotetrahydropyran-4-one [1]

Self-Validation Checkpoint: The success of this step relies on strict temperature control to prevent the decomposition of the Selectfluor reagent and to suppress the formation of di-fluorinated impurities.

  • Preparation of Enol Ether: To a 2 L reactor, add tetrahydropyran-4-one (100 g, 1.0 mol), trimethyl orthoformate (127 g, 1.2 mol), and p-toluenesulfonic acid monohydrate (1.9 g, 10 mmol) in methanol (500 mL). Reflux for 4 hours. Distill off the solvent to yield crude 4-methoxy-3,6-dihydro-2H-pyran.

  • Fluorination Setup: In a 3 L jacketed reactor, dissolve Selectfluor (372 g, 1.05 mol) in a 1:1 mixture of Acetonitrile (MeCN) and deionized water (1.6 L). Chill the reactor to 0 °C using a recirculating chiller.

  • Controlled Addition: Dissolve the crude 4-methoxy-3,6-dihydro-2H-pyran in MeCN (250 mL). Add this solution dropwise to the Selectfluor mixture over 2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Maturation: Stir the reaction for an additional 30 minutes at 0 °C, then allow it to warm to 20 °C over 1 hour.

  • Workup: Add solid NaCl (400 g) to saturate the aqueous layer. Extract the mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • In-Process Control (IPC): Analyze via GC-MS. The target mass is

    
    . Expected yield: ~104 g (88%).
    
Protocol B: Biocatalytic DKR to (3S,4R)-3-Fluorooxan-4-amine [2, 3]

Self-Validation Checkpoint: The reaction pH must be strictly maintained. The transamination consumes isopropylamine and generates acetone, which can shift the pH and inhibit the enzyme if not swept from the system.

  • Buffer Preparation: Prepare 1 L of 100 mM triethanolamine (TEA) buffer. Add isopropylamine (59 g, 1.0 mol) and adjust the pH to exactly 7.8 using 6 M HCl.

  • Cofactor and Enzyme Addition: To the buffer, add pyridoxal 5'-phosphate (PLP, 0.5 g) and the engineered

    
    -selective 
    
    
    
    -transaminase (e.g., ATA-013 or equivalent, 5.0 g of lyophilized powder). Stir gently at 35 °C for 15 minutes to ensure PLP binding.
  • Substrate Addition: Add rac-3-fluorotetrahydropyran-4-one (59 g, 0.5 mol) to the bioreactor.

  • Reaction Monitoring: Stir the reaction at 35 °C at 300 rpm. Apply a gentle nitrogen sweep over the headspace to remove the volatile acetone byproduct, driving the equilibrium forward. Maintain the pH at 7.8 using a pH stat titrator dosing 2 M isopropylamine.

  • Completion Check: Monitor conversion via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is typically complete within 24–36 hours when the ketone peak is

    
    .
    
  • Isolation: Adjust the pH of the reaction mixture to 11.5 using 10 M NaOH to fully deprotonate the product amine. Extract with Methyl tert-butyl ether (MTBE,

    
     mL).
    
  • Salt Formation: Dry the MTBE layer over Na

    
    SO
    
    
    
    . Bubble anhydrous HCl gas through the solution (or add 4 M HCl in dioxane) until precipitation ceases. Filter the resulting white solid to obtain (3S,4R)-3-fluorooxan-4-amine hydrochloride.
  • Yield & Purity: Expected yield: ~65 g (84%). Diastereomeric excess

    
    , Enantiomeric excess 
    
    
    
    .

References

  • Serine/threonine kinase inhibitors.
  • Stereoselective Reduction of α-Fluoro-β-keto Esters by NADH and NADPH-dependent Ketoreductases. European Journal of Organic Chemistry. [Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]

  • 3-Fluorotetrahydropyran-4-one derivatives from homopropargyl acetal. Journal of Fluorine Chemistry. [Link]

Application Note: (3S,4R)-3-Aminooxan-4-ol in Fragment-Based Cancer Drug Discovery

[1]

Executive Summary

In the landscape of modern kinase inhibitor discovery, (3S,4R)-3-aminooxan-4-ol represents a high-value "privileged structure."[1][2] Unlike flat aromatic scaffolds, this chiral fragment offers defined three-dimensional vectors (sp³ character) that improve selectivity and physicochemical properties (LogD, solubility).

This guide details the application of this scaffold in Structure-Activity Relationship (SAR) studies, specifically for targeting the MAPK/ERK and CDK signaling pathways. It serves two primary roles:

  • Hinge/Solvent Front Binder: The amino and hydroxyl groups mimic the ribose moiety of ATP, forming critical hydrogen bonds within the kinase active site.

  • Synthetic Precursor: It is the direct chiral precursor for (3S,4R)-3-fluorooxan-4-amine, a moiety found in advanced clinical candidates (e.g., ERK inhibitors).[1]

Scientific Rationale & Mechanism

The "Chiral Switch" Advantage

The tetrahydropyran (THP) ring of (3S,4R)-3-aminooxan-4-ol exists predominantly in a chair conformation.[1] This rigidifies the spatial arrangement of the C3-amino and C4-hydroxyl groups.[1]

  • Trans-Diequatorial Orientation: In the (3S,4R) configuration, the substituents can adopt specific orientations that maximize binding enthalpy while minimizing the entropic penalty upon binding.

  • Bioisosterism: The THP oxygen acts as a hydrogen bond acceptor, often interacting with conserved water networks in the kinase pocket (e.g., the "catalytic lysine" or "gatekeeper" region), a feature absent in carbocyclic analogs (cyclohexanes).

Therapeutic Targets
  • ERK1/2 (Extracellular Signal-Regulated Kinase): Inhibitors utilizing 3-amino-THP scaffolds have shown potency in overcoming resistance to B-Raf inhibitors (e.g., Vemurafenib).[1] The scaffold occupies the ribose-binding pocket, preventing ATP hydrolysis.

  • CDK (Cyclin-Dependent Kinase): The fragment's geometry is suitable for the narrow ATP clefts of CDK2/4/6.[1]

Experimental Workflow: Fragment-to-Lead Optimization

The following diagram illustrates the integration of (3S,4R)-3-aminooxan-4-ol into a standard drug discovery pipeline.

KinaseInhibitorWorkflowStartTarget Identification(e.g., ERK1/2, CDK)ScaffoldCore Scaffold Selection(Pyrimidine/Purine)Start->ScaffoldCouplingS_NAr Coupling(Synthesis)Scaffold->CouplingFragment(3S,4R)-3-aminooxan-4-ol(Chiral Fragment)Fragment->Coupling NucleophileFluorinationOptional: Deoxyfluorination(OH -> F Bioisostere)Coupling->Fluorination SAR ExpansionAssayBiochemical Kinase Assay(IC50 Determination)Coupling->AssayFluorination->AssayAssay->Scaffold Iterative DesignLeadLead Candidate(Optimized PK/PD)Assay->Lead <10 nM Potency

Caption: Workflow integrating (3S,4R)-3-aminooxan-4-ol into kinase inhibitor development.

Detailed Protocols

Protocol A: Synthetic Coupling via SₙAr (Nucleophilic Aromatic Substitution)

Objective: To covalently attach the (3S,4R)-3-aminooxan-4-ol fragment to a heterocyclic core (e.g., 2,4-dichloropyrimidine), creating a kinase-targeting chimera.[1]

Reagents:

  • Fragment: (3S,4R)-3-aminooxan-4-ol hydrochloride (1.0 equiv).[1]

  • Core: 2,4-Dichloropyrimidine (or substituted purine) (1.0 equiv).[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv).[1]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2,4-dichloropyrimidine (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Cool the solution to 0°C. Add DIPEA (3.0 mmol) dropwise.

  • Addition: Add (3S,4R)-3-aminooxan-4-ol hydrochloride (1.0 mmol) in one portion.

    • Note: The HCl salt requires the excess base to liberate the free amine in situ.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Monitor via LC-MS for the formation of the monosubstituted product (Mass = Core + 117 Da - HCl).[1]

    • Selectivity: The C4-position of pyrimidine is typically more reactive; however, steric bulk can shift selectivity.

  • Workup: Dilute with Ethyl Acetate (50 mL), wash with water (3 x 20 mL) and brine (1 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Self-Validating Checkpoint:

  • ¹H NMR Verification: Look for the diagnostic multiplets of the THP ring protons between 3.0–4.0 ppm and the disappearance of one aromatic chloride signal.

  • Chiral Purity: Confirm enantiomeric excess (ee%) >98% using a Chiralpak AD-H column (Hexane/IPA mobile phase).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized conjugate against ERK2.[1]

Materials:

  • Recombinant ERK2 enzyme.

  • Substrate: MBP (Myelin Basic Protein).[1]

  • ATP (Ultrapure).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

Procedure:

  • Compound Prep: Prepare a 10-point serial dilution of the synthesized inhibitor in 100% DMSO (Start conc: 10 µM).

  • Enzyme Mix: Dilute ERK2 in Assay Buffer to 2x final concentration (e.g., 2 nM). Dispense 2 µL into a 384-well white plate.

  • Inhibitor Addition: Add 50 nL of compound dilution (using an acoustic dispenser like Echo®). Incubate for 15 min at RT.

  • Reaction Start: Add 2 µL of Substrate/ATP mix (2x conc).

    • Critical Step: ATP concentration should be at K_m (approx. 10–50 µM for ERK2) to ensure competitive kinetics.[1]

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 4 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

  • Signal: Add 8 µL of Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis: Fit the dose-response curve using a 4-parameter logistic equation:

1

Comparative Data: Scaffold Advantages

The following table summarizes the advantages of the (3S,4R)-3-aminooxan-4-ol scaffold compared to common carbocyclic analogs in kinase inhibitor design.

Feature(3S,4R)-3-aminooxan-4-ol (THP)Cyclohexane AnalogImpact on Drug Design
LogD (Lipophilicity) Lower (More Hydrophilic)Higher (Lipophilic)Improved solubility and reduced metabolic clearance.[1]
H-Bonding Ether Oxygen (Acceptor)NonePotential for water-mediated H-bonds in the solvent front.[1]
Metabolic Stability Moderate (Oxidative sites blocked)Low (Prone to CYP oxidation)The oxygen atom reduces the number of oxidizable C-H bonds.[1]
Stereo-Control High (Rigid Chair)Variable (Chair flip easier)Better entropy profile upon binding (pre-organized).[1]

References

  • Chemical Identity & Properties

    • PubChem.[3][4] (3S,4R)-4-aminooxan-3-ol hydrochloride.[1][3][5] National Library of Medicine.

    • [Link][1]

  • Application in Kinase Inhibitor Synthesis (ERK/MAPK)

    • Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide. (Patent WO2019070827A1).[1]

    • Context: Describes the use of the 3-amino-THP scaffold (and its fluorinated derivatives) in synthesizing GDC-0994 analogs.
  • Structural Biology of ERK Inhibitors

    • Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2. eLife (2023).[1]

    • Context: Discusses the binding modes of tetrahydropyran-containing inhibitors (like GDC-0994 and BVD-523) in the ERK2 active site.[1]

    • [Link][1]

  • General Fragment-Based Discovery (Related Scaffold)

    • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI (2022).[1]

    • Context: Illustrates the SAR of amino-heterocycles in kinase pockets, validating the "hinge binder" approach used with the THP fragment.
    • [Link][1]

Troubleshooting & Optimization

Troubleshooting side reactions in asymmetric aminohydroxylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Sharpless Asymmetric Aminohydroxylation (SAA) is a powerful and widely utilized transformation in modern organic synthesis, enabling the direct, enantioselective conversion of alkenes into valuable 1,2-amino alcohols.[1][2][3] This reaction, catalyzed by osmium in the presence of a chiral ligand, has become a cornerstone in the synthesis of pharmaceuticals and natural products due to its reliability and high stereocontrol.[2][3]

However, like any complex catalytic system, the SAA can be prone to side reactions that can impact yield, selectivity, and overall efficiency. This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals encountering common issues during their experiments. Here, we address specific problems in a question-and-answer format, providing not just solutions, but also the underlying mechanistic rationale to empower you to effectively troubleshoot your reactions.

Troubleshooting Guide: Common Side Reactions

Problem 1: My reaction is producing a significant amount of diol byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a diol is one of the most common side reactions in asymmetric aminohydroxylation. This occurs when the osmium catalyst participates in a competing dihydroxylation pathway.

Causality:

The aminohydroxylation and dihydroxylation reactions share a common osmium tetroxide (OsO₄) catalyst. In the desired aminohydroxylation pathway, an imidoosmium(VIII) species is formed, which then reacts with the alkene.[1] However, under certain conditions, particularly at higher pH, the alkene can be directly oxidized by OsO₄ to form an osmate ester, which upon hydrolysis, yields the diol.[4]

Troubleshooting Strategies:

  • pH Control: The pH of the reaction medium is a critical factor. The rate of dihydroxylation increases significantly at pH values above 10.[4] Maintaining the reaction pH in the range of 7.5–8.5 is often optimal for suppressing diol formation while favoring the desired aminohydroxylation.[4] The use of a phosphate buffer can provide precise pH control throughout the reaction.[4]

  • Ligand-to-Osmium Ratio: Increasing the concentration of the chiral ligand relative to the osmium catalyst can favor the aminohydroxylation pathway. The ligand accelerates the aminohydroxylation catalytic cycle, outcompeting the dihydroxylation reaction.[5]

  • Slow Addition of Osmium: In some cases, the portion-wise or slow addition of the osmium catalyst has been reported to decrease diol formation.[5] This helps to maintain a low concentration of free OsO₄ in the reaction mixture.

Problem 2: I am observing the formation of an aziridine byproduct. Why is this happening and what can I do to minimize it?

Answer:

Aziridine formation is another potential side reaction, particularly when using certain nitrogen sources. It arises from a competitive pathway where the nitrogen atom adds across the double bond without the concurrent addition of the hydroxyl group.

Causality:

The formation of aziridines is thought to occur from the decomposition of the initial osma-azaglycolate intermediate, especially in the absence of a chiral ligand.[6] This pathway is more prevalent with certain nitrogen sources and under conditions that disfavor the hydrolysis of the osma-azaglycolate.

Troubleshooting Strategies:

  • Choice of Nitrogen Source: The nature of the nitrogen source can influence the propensity for aziridine formation. While chloramine-T is widely used, other nitrogen sources like N-bromoacetamide have been developed to broaden the scope and can sometimes mitigate this side reaction.[1]

  • Ensure Adequate Water Content: The aminohydroxylation reaction requires water for the hydrolysis of the osmium azaglycolate to release the amino alcohol product.[1][7] Conducting the reaction in an aqueous medium or ensuring sufficient water content helps to favor the desired hydrolysis over pathways that might lead to aziridines.[1]

Problem 3: The enantioselectivity of my reaction is low. What factors influence this and how can I improve it?

Answer:

Low enantioselectivity is a critical issue that undermines the primary advantage of the SAA. Several factors can contribute to a decrease in the enantiomeric excess (ee) of the product.

Causality:

The enantioselectivity of the SAA is primarily controlled by the chiral ligand, which creates a chiral environment around the osmium catalyst and directs the addition to one face of the alkene.[2][5] A key side reaction that erodes enantioselectivity is the formation of an osmium(VI) bis(azaglycolate).[1] This species can undergo a second cycloaddition, often with lower enantioselectivity, thus reducing the overall ee of the product.[1]

Troubleshooting Strategies:

  • Ligand Selection: The choice of the Cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL) is the most critical factor in determining the enantioselectivity.[2][5] Ensure you are using the correct ligand for the desired enantiomer.

  • Reaction Dilution: Running the reaction under more dilute conditions, particularly in an aqueous medium, favors the hydrolysis of the osmium(VI) azaglycolate intermediate.[1] This minimizes the formation of the bis(azaglycolate) species that can lead to lower enantioselectivity.[1]

  • Purity of Reagents: Ensure the purity of the alkene, ligand, and other reagents. Impurities can sometimes interfere with the catalytic cycle and reduce enantioselectivity.

Problem 4: I am getting a mixture of regioisomers. How can I control the regioselectivity of the aminohydroxylation?

Answer:

Controlling regioselectivity can be a significant challenge in the SAA of unsymmetrical alkenes.[2] The reaction can potentially yield two different regioisomers, and the desired outcome often depends on the specific synthetic target.

Causality:

Regioselectivity is influenced by a complex interplay of steric and electronic factors of the substrate, as well as the choice of the chiral ligand and the nitrogen source.[1][8] For instance, with substrates like cinnamates, the choice between a PHAL and an AQN ligand can dramatically reverse the regioselectivity.[9]

Troubleshooting Strategies:

  • Ligand Choice: The structure of the chiral ligand plays a crucial role in directing the regioselectivity. For certain substrates, such as cinnamates, switching from a phthalazine (PHAL) ligand to an anthraquinone (AQN) ligand can lead to a reversal of regioselectivity.[9]

  • Substrate Modification: For α,β-unsaturated esters, the nature of the ester group can influence the regioselectivity. The use of aryl esters in conjunction with a (DHQ)₂-AQN ligand system has been shown to reverse the typical regioselectivity.[10][11]

  • pH Control: For styrene derivatives, controlling the pH can be a powerful tool to influence regioselectivity.[4][12] For example, maintaining a pH between 7.5 and 8.5 can favor the formation of 1-aryl-2-amino ethanols (regioisomer B) when using carbamate nitrogen sources.[4][12]

Table 1: Effect of Ligand on Regioselectivity for Cinnamate Substrates

Ligand CoreMajor Regioisomer
PHALIsoserine
AQNPhenyl serine

Data compiled from Sharpless et al.[9]

Problem 5: My reaction is sluggish or stalls before completion. What are the potential causes and solutions?

Answer:

A stalled or slow reaction can be frustrating and can lead to the accumulation of side products. Several factors can contribute to poor reaction kinetics.

Causality:

The overall rate of the SAA is dependent on the efficiency of the catalytic cycle. Issues such as catalyst deactivation, poor solubility of reagents, or the presence of inhibitory species can slow down the reaction.

Troubleshooting Strategies:

  • Purity of the Alkene: Impurities in the alkene substrate can sometimes poison the catalyst. Ensure the starting material is of high purity.

  • Solvent System: The choice of solvent is important for ensuring that all components of the reaction are sufficiently soluble. A common solvent system is a mixture of an organic solvent (like t-butanol or acetonitrile) and water.[4]

  • Re-oxidant Efficiency: The nitrogen source also acts as the re-oxidant in the catalytic cycle.[1] If the re-oxidation of the osmium(VI) species is slow, the overall reaction will be sluggish. Ensure the nitrogen source is active and used in the correct stoichiometry.

  • Temperature: While many SAA reactions proceed well at room temperature, gentle heating may be required for less reactive substrates. However, be cautious as higher temperatures can sometimes lead to decreased selectivity.

Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the right ligand for my substrate?

The choice of ligand is crucial for both enantioselectivity and, in many cases, regioselectivity.[1][8][9] The two most common classes of ligands are derived from dihydroquinine (DHQ) and dihydroquinidine (DHQD). As a general rule, for a given alkene, (DHQ)₂-based ligands and (DHQD)₂-based ligands will produce opposite enantiomers. The specific backbone of the ligand (e.g., PHAL, AQN, PYR) can influence the regioselectivity and may need to be screened for optimal results with a new substrate.[4][9]

FAQ 2: What is the role of the re-oxidant and how do I choose one?

In the catalytic cycle, the osmium(VI) species must be re-oxidized to the active osmium(VIII) state. In the Sharpless Asymmetric Aminohydroxylation, the nitrogen source (e.g., a salt of an N-haloamide, -sulfonamide, or -carbamate) serves as both the nitrogen donor and the re-oxidant.[1] The most commonly used reagent is chloramine-T.[1] However, other reagents like N-bromoacetamide have been developed to expand the reaction's scope.[1]

FAQ 3: Can I use water-sensitive substrates in the SAA reaction?

The SAA reaction is typically performed in an aqueous medium, which is necessary for the hydrolysis step of the catalytic cycle.[1] This can be a challenge for substrates that are sensitive to water. In such cases, minimizing the amount of water or using a biphasic system with careful control of the reaction conditions may be necessary. However, it is important to note that the absence of water can lead to side reactions and lower yields.

Experimental Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Aminohydroxylation

This protocol is a general guideline and may require optimization for specific substrates.

  • To a stirred solution of the chiral ligand (1 mol%) and potassium osmate(VI) dihydrate (0.4 mol%) in a 1:1 mixture of t-butanol and water, add the nitrogen source (e.g., chloramine-T, 3 equivalents).

  • Stir the mixture at room temperature until the osmium salt has dissolved and the solution becomes clear.

  • Add the alkene (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a reducing agent such as sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Procedure for Minimizing Diol Formation via pH Control

This protocol is adapted for substrates prone to diol formation, particularly styrenes.[4]

  • Prepare a 0.5 M phosphate buffer solution and adjust the pH to 7.5-8.5.

  • In a reaction vessel, dissolve the chiral ligand (1-2 mol%) and potassium osmate(VI) dihydrate (0.5-1 mol%) in a 1:1 mixture of an organic solvent (e.g., acetonitrile) and the prepared phosphate buffer.

  • Add the nitrogen source (e.g., a carbamate, 1.1-1.5 equivalents) to the mixture.

  • Stir for 10-15 minutes.

  • Add the alkene (1 equivalent) to the reaction mixture.

  • Stir vigorously at the desired temperature (e.g., 0 °C to room temperature) and monitor the reaction.

  • Workup and purification are performed as described in the general procedure.

Visualizations

Diagram 1: Simplified Catalytic Cycle of Asymmetric Aminohydroxylation

Asymmetric_Aminohydroxylation_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions OsVIII_imide [L]OsVIII(NR) OsVI_azaglycolate OsVI Azaglycolate OsVIII_imide->OsVI_azaglycolate OsVIII_imide->p1 Diol_Formation Diol Formation (High pH) OsVIII_imide->Diol_Formation Competing Dihydroxylation Alkene Alkene Cycloaddition [3+2] Cycloaddition OsVI_azaglycolate->OsVIII_imide Amino_Alcohol Amino Alcohol Product OsVI_azaglycolate->Amino_Alcohol OsVI_azaglycolate->p2 OsVI_azaglycolate->p4 Aziridine_Formation Aziridine Formation OsVI_azaglycolate->Aziridine_Formation Decomposition Hydrolysis Hydrolysis Reoxidation Re-oxidation (Nitrogen Source) p1->OsVI_azaglycolate + Alkene p2->Amino_Alcohol Hydrolysis p4->OsVIII_imide Re-oxidation

Caption: Catalytic cycle and major side reaction pathways.

Diagram 2: Troubleshooting Logic Flowchart

Troubleshooting_Flowchart Start Problem with SAA Reaction Diol High Diol Formation? Start->Diol Aziridine Aziridine Formation? Diol->Aziridine No Sol_Diol Control pH (7.5-8.5) Increase Ligand/Os Ratio Slow Os Addition Diol->Sol_Diol Yes Low_ee Low Enantioselectivity? Aziridine->Low_ee No Sol_Aziridine Check N-Source Ensure Adequate Water Aziridine->Sol_Aziridine Yes Regioisomers Mixture of Regioisomers? Low_ee->Regioisomers No Sol_Low_ee Check Ligand Choice Use Dilute Conditions Low_ee->Sol_Low_ee Yes Slow_Reaction Slow/Stalled Reaction? Regioisomers->Slow_Reaction No Sol_Regioisomers Screen Ligands (PHAL vs. AQN) Modify Substrate Control pH Regioisomers->Sol_Regioisomers Yes Sol_Slow_Reaction Purify Alkene Optimize Solvent Check Re-oxidant Slow_Reaction->Sol_Slow_Reaction Yes End Consult Further Literature Slow_Reaction->End No

Caption: A logical guide to troubleshooting common issues.

References

  • Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

  • Traff, A. M., & Amanda, M. (2003). The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes. Organic Letters, 5(3), 281-284. [Link]

  • Bodkin, J. A., Bacskay, G. B., & McLeod, M. D. (2008). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry, 6(11), 1954-1964. [Link]

  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(16), 2507-2510. [Link]

  • Traff, A. M., & Amanda, M. (2003). The use of pH to influence regio- and chemoselectivity in the asymmetric aminohydroxylation of styrenes. Organic Letters, 5(3), 281-4. [Link]

  • Heravi, M. M., Lashaki, T. B., Fattahi, B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6634-6659. [Link]

  • Sampson, P., & Au, -L. T. (1999). Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation of Aryl Ester Substrates. Organic Letters, 1(6), 961-964. [Link]

  • Sampson, P., & Au, -L. T. (1999). Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation of Aryl Ester Substrates. Figshare. [Link]

  • Heravi, M. M., Lashaki, T. B., Fattahi, B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6634-6659. [Link]

  • McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (22), 2733-2742. [Link]

  • Asymmetric Aminohydroxylation of Alkenes. Chemistry LibreTexts. (2021). [Link]

Sources

Technical Support Center: Optimizing the Synthesis and Purification of (3S,4R)-3-aminooxan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of (3S,4R)-3-aminooxan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this chiral amino alcohol. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the high-level questions that frequently arise during the synthesis of (3S,4R)-3-aminooxan-4-ol and related chiral amino alcohols.

Q1: What are the most viable synthetic strategies for preparing (3S,4R)-3-aminooxan-4-ol with high stereochemical purity?

A common and effective approach for synthesizing chiral molecules like (3S,4R)-3-aminooxan-4-ol is to start from a readily available chiral precursor, a strategy known as chiral pool synthesis.[1] Alternatively, asymmetric synthesis techniques are employed to establish the desired stereocenters.[1] This could involve methods such as an asymmetric epoxidation of an allylic alcohol, followed by a regioselective ring-opening with an amine, or an asymmetric aminohydroxylation of a suitable olefin.[1] A particularly relevant method for the final step is the diastereoselective reductive amination of a corresponding α-hydroxy ketone, which can be achieved using various reducing agents.[][3]

Q2: Why is the stereochemistry of (3S,4R)-3-aminooxan-4-ol so critical?

The specific three-dimensional arrangement of atoms, or stereochemistry, is paramount in medicinal chemistry and drug development. For (3S,4R)-3-aminooxan-4-ol, the (3S,4R) configuration is crucial for its intended biological activity.[1] Chiral molecules, known as enantiomers and diastereomers, can have vastly different interactions with biological targets such as enzymes and receptors, which are themselves chiral.[4] One stereoisomer may elicit the desired therapeutic effect, while another could be inactive or even cause undesirable side effects. Therefore, controlling the stereochemistry during synthesis is essential to ensure the efficacy and safety of the final compound.

Q3: What are the primary challenges associated with the purification of (3S,4R)-3-aminooxan-4-ol?

The purification of (3S,4R)-3-aminooxan-4-ol can be challenging due to the presence of both a basic amino group and a polar hydroxyl group.[5] These functional groups make the molecule highly polar and water-soluble, which can complicate extraction from aqueous media. Furthermore, the basicity of the amine can lead to strong interactions with the stationary phase during column chromatography, often resulting in peak tailing.[6] Crystallization can also be difficult to induce due to the molecule's high polarity and potential for strong solvation.

Q4: Which analytical techniques are indispensable for confirming the structure and purity of (3S,4R)-3-aminooxan-4-ol?

A combination of analytical methods is essential for the comprehensive characterization of the final product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. 2D NMR techniques like COSY and HSQC can help in assigning all proton and carbon signals and confirming the trans relative stereochemistry through the analysis of coupling constants.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to confirm the molecular formula by providing a highly accurate mass of the protonated molecule.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric and diastereomeric purity of the final compound.[1][7]

  • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for O-H and N-H stretches (typically in the 3200-3500 cm⁻¹ region) and C-O stretches (around 1050-1150 cm⁻¹).[1]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during the synthesis and purification of (3S,4R)-3-aminooxan-4-ol.

Synthesis Stage: Diastereoselective Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a likely key step in the synthesis of the target molecule.[][3]

Problem 1: Low Reaction Conversion

  • Possible Causes:

    • Inefficient Reducing Agent: The chosen reducing agent may not be sufficiently reactive under the reaction conditions.

    • Catalyst Deactivation: If a catalyst is used, it may be poisoned by impurities or degrade over the course of the reaction.

    • Suboptimal Reaction Conditions: The pH, temperature, or solvent may not be optimal for the reaction.

    • Poor Imine Formation: The equilibrium for imine formation may not be favorable.

  • Solutions:

    • Screen Reducing Agents: Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[8] NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a wider range of solvents.

    • Ensure Catalyst Activity: If using a metal catalyst, ensure it is fresh and the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.

    • Optimize Reaction Conditions: Systematically vary the temperature and pH to find the optimal conditions. The use of a Lewis acid can sometimes promote imine formation.[8]

    • Drive Imine Formation: The removal of water, for instance with molecular sieves, can drive the equilibrium towards the imine intermediate.

ParameterRecommended Starting Conditions
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature 0 °C to room temperature
pH Mildly acidic (e.g., with the addition of acetic acid)

Problem 2: Poor Diastereoselectivity

  • Possible Causes:

    • Choice of Reducing Agent: The steric bulk of the reducing agent can influence the direction of hydride attack.

    • Reaction Temperature: Higher temperatures can lead to lower selectivity.

    • Steric Hindrance: The substrate itself may not have a strong facial bias.

  • Solutions:

    • Use a Sterically Hindered Reducing Agent: A bulkier reducing agent will preferentially attack from the less hindered face of the imine, potentially increasing diastereoselectivity.

    • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can often enhance selectivity by favoring the transition state with the lower activation energy.

    • Consider Protecting Groups: The strategic placement of a bulky protecting group on the hydroxyl moiety could influence the stereochemical outcome of the reduction. Silyl protecting groups like TBDMS or TIPS are commonly used for this purpose.[9]

Work-up and Isolation

Problem: Difficulty in Extracting the Product from the Aqueous Phase

  • Possible Cause: The high polarity of the amino and hydroxyl groups leads to high water solubility.

  • Solutions:

    • Saturate the Aqueous Layer: Adding a salt, such as sodium chloride (NaCl), to the aqueous phase will decrease the solubility of the organic product, making it easier to extract.

    • Perform Multiple Extractions: Use a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol and perform at least 3-5 extractions to ensure complete removal of the product.

    • Continuous Liquid-Liquid Extraction: For particularly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be highly effective.

Purification: Column Chromatography

Problem: Product Streaking or Tailing on the Column

  • Possible Cause: The basic amino group interacts strongly with the acidic silica gel, leading to poor chromatographic performance.

  • Solutions:

    • Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic ammonia solution), into the eluent will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based reverse-phase column.

Purification: Crystallization

Problem: Failure to Induce Crystallization

  • Possible Causes:

    • Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.

    • Solution Not Supersaturated: The concentration of the product may be too low.

    • High Solubility: The product may be highly soluble in the chosen solvent.

  • Solutions:

    • Ensure High Purity: The material should be of high purity (>95%) before attempting crystallization.

    • Achieve Supersaturation: Slowly evaporate the solvent or cool the solution to induce supersaturation.

    • Solvent/Anti-Solvent System: Dissolve the product in a good solvent and slowly add an anti-solvent in which the product is insoluble. Common systems for amino alcohols include ethanol/ether or methanol/dichloromethane.[10][11]

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If available, add a seed crystal of the desired compound.

Part 3: Visualization & Formatting

Generalized Synthetic Workflow

Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_analysis Quality Control Chiral Precursor Chiral Precursor Hydroxy Ketone Hydroxy Ketone Chiral Precursor->Hydroxy Ketone Key Transformations Crude Product Crude Product Hydroxy Ketone->Crude Product Reductive Amination Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Cleanup Crystallization Crystallization Column Chromatography->Crystallization Final Purification Pure Product Pure Product Crystallization->Pure Product Isolation NMR NMR Pure Product->NMR Structure MS MS Pure Product->MS Mass Chiral HPLC Chiral HPLC Pure Product->Chiral HPLC Purity

Caption: A generalized workflow for the synthesis and characterization of (3S,4R)-3-aminooxan-4-ol.

Troubleshooting Logic for Low Reaction Yield

Troubleshooting Low Yield Low_Yield Low Reaction Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Screen_Reagents Screen Reagents Low_Yield->Screen_Reagents Re-purify if necessary Re-purify if necessary Check_Purity->Re-purify if necessary Re-evaluate_Route Re-evaluate Synthetic Route Optimize_Conditions->Re-evaluate_Route If no improvement Vary Temperature Vary Temperature Optimize_Conditions->Vary Temperature Vary pH Vary pH Optimize_Conditions->Vary pH Vary Solvent Vary Solvent Optimize_Conditions->Vary Solvent Screen_Reagents->Re-evaluate_Route If no improvement Test different reducing agents Test different reducing agents Screen_Reagents->Test different reducing agents Test different catalysts Test different catalysts Screen_Reagents->Test different catalysts

Caption: A logical decision tree for troubleshooting low reaction yields.

References

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC. National Center for Biotechnology Information. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Method for crystallization of amino acids - Google Patents.
  • Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]

  • Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC. National Center for Biotechnology Information. [Link]

  • Protecting groups in organic synthesis + H2O. nptel.ac.in. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Chiral resolution - Wikipedia. Wikipedia. [Link]

  • A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS - Canadian Science Publishing. Canadian Science Publishing. [Link]

  • The crystallization of amino acids from mixtures of water and alcohol - ProQuest. ProQuest. [Link]

  • How can we protect an amino group leaving an alcohol group free? - ResearchGate. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Purification Challenges for Chiral Amino Alcohols

Introduction: The Amino Alcohol Challenge

Chiral amino alcohols are bifunctional "privileged structures" in drug development, serving as core scaffolds for beta-blockers, sphingolipids, and antiviral agents. Their purification presents a unique "double-edged" physicochemical challenge:

  • Zwitterionic Potential: The presence of both basic amine and acidic hydroxyl/protonated amine functionalities creates complex solubility profiles dependent on pH.

  • Hydrogen Bonding Networks: Strong intermolecular H-bonding often leads to gelation or "oiling out" rather than clean crystallization.

This guide provides authoritative troubleshooting for the three primary purification modalities: Diastereomeric Salt Crystallization , Chiral Chromatography (HPLC/SFC) , and Enzymatic Kinetic Resolution .

Module 1: Diastereomeric Salt Crystallization

Core Principle: This method relies on the solubility difference between two diastereomeric salts formed by reacting the racemic amino alcohol with a chiral resolving agent (acid).

Workflow Visualization: Crystallization Logic

CrystallizationWorkflow Start Racemic Amino Alcohol + Chiral Acid Dissolution Heat to Reflux (Clear Solution?) Start->Dissolution CheckSolubility Add Solvent (5% increments) or Polar Modifier Dissolution->CheckSolubility No (Cloudy) Cooling Controlled Cooling (0.1°C/min) Dissolution->Cooling Yes CheckSolubility->Dissolution StateCheck Observe State Cooling->StateCheck OilingOut ISSUE: Oiling Out (Phase Separation) StateCheck->OilingOut Liquid/Gum Crystals Crystals Formed StateCheck->Crystals Solid OilingOut->Start Retry: Change Solvent or Seed at T_cloud PurityCheck Check Diastereomeric Excess (de) Crystals->PurityCheck Recrystallize Recrystallize from same solvent PurityCheck->Recrystallize Low de (<90%) Harvest Harvest & Liberate Base PurityCheck->Harvest High de (>98%) Recrystallize->PurityCheck

Caption: Logical flow for diastereomeric salt crystallization, highlighting critical decision points for solubility and purity.

Troubleshooting Guide: Crystallization
SymptomRoot Cause AnalysisCorrective Protocol
Oiling Out (Phase separation into a gum instead of crystals)The melting point of the solvated salt is lower than the crystallization temperature, often due to impurities or super-saturation.[1]Protocol A (Seeding at Cloud Point): 1. Determine the "cloud point" temperature (

) where the oil first appears.2. Re-heat to

.3. Add seed crystals (0.1 wt%) of the pure diastereomer.4. Hold temperature for 1 hour before cooling further [1].
Solid Solution Formation (Enrichment stalls at ~60-70% ee)The diastereomers cocrystallize in a single lattice structure due to similar molecular volumes, preventing separation.Protocol B (Enantioselective Dissolution): 1. Do not recrystallize. Instead, slurry the solid in a solvent where the undesired isomer is slightly more soluble.2. Stir at equilibrium for 24h. The solution phase will enrich in the undesired isomer, leaving the solid purer [2].
No Precipitation Salt is too soluble in the chosen solvent (often alcohols).Protocol C (Anti-Solvent Addition): 1. Dissolve in minimal methanol.2. Add MTBE or Ethyl Acetate dropwise until turbidity persists.3. Heat to clear, then cool slowly.

Expert Insight: For amino alcohols, Tartaric acid derivatives (e.g., di-p-toluoyl-tartaric acid) are superior resolving agents compared to simple tartaric acid. The aromatic rings provide


 stacking interactions that stabilize the crystal lattice and prevent oiling out [3].

Module 2: Chiral Chromatography (HPLC/SFC)

Core Principle: Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[2][3] For amino alcohols, the basic amine group often interacts with residual silanols on the column, causing peak tailing.[4]

Method Development Matrix
ParameterRecommendation for Amino AlcoholsTechnical Rationale
Stationary Phase (CSP) Polysaccharide (Amylose/Cellulose) (e.g., Chiralpak IA/IB/IC)Broad selectivity. Immobilized phases allow for wider solvent compatibility (e.g., DCM, THF) to solubilize polar amino alcohols [4].
Mobile Phase Mode Normal Phase (Hexane/IPA)Provides the highest enantioselectivity for polar analytes by maximizing H-bonding interactions with the CSP.
Critical Additive 0.1% Diethylamine (DEA) or EthanolamineEssential: Masks residual silanols on the silica support. Without this, amino alcohols will tail severely or irreversibly bind [5].
Sample Solvent Mobile Phase (plus additive)Mismatched solvents (e.g., dissolving in pure MeOH for a Hexane run) cause peak distortion and precipitation at the injection head.
FAQ: Chromatographic Challenges

Q: My peaks are splitting, but I'm using a new column. Why? A: This is likely "sample solvent mismatch."[4] Amino alcohols are often dissolved in MeOH or water due to solubility. When injected into a Hexane/IPA mobile phase, the sample precipitates momentarily.

  • Fix: Dissolve the sample in the mobile phase. If insoluble, use a "co-solvent" injection (e.g., 50:50 Hexane:IPA) and lower the injection volume to <5 µL.

Q: I see a "memory effect" where previous runs interfere. A: Amino alcohols can adsorb strongly.

  • Fix: Implement a "regeneration wash" between distinct campaigns: 100% Ethanol + 0.5% DEA followed by 100% Ethanol (to remove DEA) before re-equilibrating [6].

Module 3: Enzymatic Kinetic Resolution (KR)

Core Principle: Use a lipase (e.g., Candida antarctica Lipase B, CALB) to selectively acylate one enantiomer of the amino alcohol.

Workflow Visualization: Kinetic Resolution

KineticResolution Substrate Racemic Amino Alcohol Reaction Selective Acylation Substrate->Reaction Enzyme Lipase (CALB) + Acyl Donor Enzyme->Reaction Product (R)-Amide (Acylated) Reaction->Product Fast Leftover (S)-Amine (Unreacted) Reaction->Leftover Slow Sep Acid/Base Extraction Product->Sep Leftover->Sep

Caption: Enzymatic Kinetic Resolution pathway. Note that maximum theoretical yield for one enantiomer is 50%.[5]

Troubleshooting Guide: Biocatalysis

Issue: Chemical Background Reaction

  • Symptom: Racemic product formation despite using an enzyme.[6][7][8]

  • Cause: The amine group is a strong nucleophile and reacts spontaneously with the acyl donor (e.g., ethyl acetate) without the enzyme.

  • Solution: Use Isopropyl Acetate or Carbonates as acyl donors. These are less electrophilic and minimize the non-enzymatic background reaction [7].

Issue: Incomplete Conversion (<40%)

  • Symptom: Reaction stalls.

  • Cause: Product inhibition (the produced amide or alcohol inhibits the enzyme) or equilibrium limitation.

  • Solution: Use an irreversible acyl donor like Vinyl Acetate . The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (volatile), driving the equilibrium forward. Warning: Acetaldehyde can deactivate enzymes; ensure open ventilation or scavengers.

References

  • BenchChem. (2025).[1][4][9] Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization. 9

  • ChemRxiv. (2025). Overcoming a Solid Solution System on Chiral Resolution. 10

  • Unchained Labs. (2025). Identifying a diastereomeric salt for a challenging chiral resolution. 11

  • BenchChem. (2025).[1][4][9] Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. 4

  • Phenomenex. (2025). HPLC Technical Tip: Chiral Method Development. 12

  • Sigma-Aldrich. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. 3

  • ETH Zurich. (2015).[13] Kinetic Resolution of Amines and Amino Alcohols. 13

Sources

Technical Support Center: Stereochemical Integrity & Epimerization Control

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a high-level technical support resource for researchers encountering stereochemical attrition during synthesis. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Epimerization During Functional Group Manipulation

Introduction: The "Silent Killer" of Potency

In drug discovery, a 1% epimer impurity can render a toxicity study invalid or crash a crystallization campaign. Epimerization is rarely a random event; it is a deterministic outcome of competing kinetic pathways—specifically, the rate of desired bond formation (


) versus the rate of proton abstraction/enolization (

).

This guide addresses the three most critical failure points in chiral synthesis: Amide/Peptide Bond Formation , Oxidation of Chiral Alcohols , and Nucleophilic Substitutions (Mitsunobu) .

Module 1: Peptide Coupling & Amide Bond Formation

The Core Problem: Oxazolone Formation

The primary mechanism of racemization during amide coupling is not direct enolization by base, but rather the formation of an oxazolone (azlactone) intermediate. This 5-membered ring renders the


-proton highly acidic, allowing rapid equilibration between L- and D-isomers.
Visualizing the Threat

OxazoloneMechanism ActivatedAA Activated Amino Acid (O-Acylisourea) Oxazolone Oxazolone (Azlactone) ActivatedAA->Oxazolone Intramolecular Cyclization StableEster Active Ester (OBt/Oxyma) ActivatedAA->StableEster + Additive (HOBt/Oxyma) Enol Enolized Oxazolone (Achiral Intermediate) Oxazolone->Enol Base-mediated Deprotonation Racemic Racemic Peptide Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Scrambling) Product Chirally Pure Amide/Peptide StableEster->Product + Amine (Fast)

Figure 1: The kinetic competition between stable active ester formation (Green path) and the racemization-prone oxazolone pathway (Red path).

Troubleshooting Guide: Amide Coupling

Q: I am coupling a C-terminal Cysteine/Histidine and seeing >10% epimerization. Why? A: Cysteine and Histidine are notoriously prone to racemization.[1]

  • Cysteine: The sulfur atom acts as an internal base/nucleophile, accelerating epimerization even without strong external bases.

  • Histidine: The imidazole ring acts as an intramolecular base, abstracting its own

    
    -proton (autocatalytic racemization).
    
  • Solution: Switch to Sym-Collidine (2,4,6-trimethylpyridine) as your base. It is sterically hindered and too weak to abstract the

    
    -proton but strong enough to neutralize the acid generated. Use DIC/Oxyma Pure  instead of HATU/DIEA.
    

Q: My standard HATU/DIEA coupling is racemizing a sensitive chiral acid. What is the alternative? A: HATU is extremely fast but requires basic conditions (pH > 8) to function optimally, which risks epimerization.

  • Protocol Shift: Use DIC (Diisopropylcarbodiimide) with Oxyma Pure .[2] This creates a neutral to slightly acidic environment (pH ~6-7) where the rate of racemization is drastically reduced.

Standard Protocol: Low-Epimerization Coupling

Valid for: Cys, His, and Phenylglycine derivatives.

  • Dissolve: Amino acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DCM (1:1).

    • Note: DCM lowers polarity, which destabilizes the charged enolate transition state, further reducing racemization.

  • Activate: Add DIC (1.0 equiv) at 0°C . Stir for 2-3 minutes.

  • Couple: Add the amine component (1.0 equiv).

    • Critical: If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of Sym-Collidine or TMP (2,4,6-trimethylpyridine). Do NOT use DIEA or TEA.

  • Monitor: Allow to warm to RT. Monitor by HPLC.

Reagent Selection Matrix
Reagent SystemRisk ProfileBest Use CaseMechanism of Safety
HATU / DIEA HighRoutine, non-sensitive couplings.Speed > Stereocontrol.
HBTU / DIEA HighStandard SPPS.Cost-effective.
DIC / HOBt MediumGeneral low-racemization.[2]Forms stable OBt ester.[1]
DIC / Oxyma Low Gold Standard for sensitive residues.Oxyma is more acidic (pKa 4.6) than HOBt, leaving group is better, suppressing oxazolone.
T3P / Pyridine Very LowExtremely hindered/sensitive acids.No oxazolone intermediate formed.

Module 2: Handling Alpha-Chiral Aldehydes

The Core Problem: Alpha-Proton Acidity

Aldehydes have significantly more acidic


-protons (pKa ~17) than esters (pKa ~25). Standard oxidation conditions (like Swern with excess base) or purification on silica gel can lead to immediate scrambling.

Q: Can I use Swern oxidation for my alpha-chiral alcohol? A: Yes, but it is risky. The Swern protocol requires adding Triethylamine (TEA) to quench the reaction. If the reaction warms up before the quench is complete, or if excess TEA is used, the aldehyde will racemize.

  • Better Alternative: Dess-Martin Periodinane (DMP) .[3][4]

Protocol: Dess-Martin Oxidation (Racemization-Free)

DMP operates under neutral conditions and does not require an external base, making it the safest method for generating chiral aldehydes.

  • Setup: Dissolve chiral alcohol (1.0 equiv) in wet DCM (DMP benefits from trace water to accelerate the ligand exchange mechanism).

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C .

  • Reaction: Warm to RT. Reaction is usually complete in 30-90 mins.

  • Quench (Critical): Pour mixture into a 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃ (Sodium Thiosulfate).[3]

    • Why? Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid byproducts.

  • Workup: Extract with Et₂O or DCM.

    • Tip: Use the aldehyde immediately. Do not store alpha-chiral aldehydes.

Module 3: Stereoinversion (Mitsunobu Reaction)

The Core Concept: Inversion as a Strategy

Sometimes the best way to maintain stereochemical purity is to invert it intentionally. The Mitsunobu reaction transforms an alcohol into an ester (or amine) with complete Walden inversion (SN2) .

Q: I observed retention of configuration in my Mitsunobu reaction. What went wrong? A: Retention is anomalous in Mitsunobu and usually indicates Neighboring Group Participation (NGP) . If a nearby heteroatom (carbonyl, ether oxygen) attacks the activated phosphonium intermediate from the back, it forms a cyclic intermediate. The nucleophile then attacks this ring, resulting in a double-inversion (net retention).

  • Fix: Check your substrate for internal nucleophiles.

Protocol: Standard Mitsunobu Inversion

Target: Converting (S)-Alcohol to (R)-Ester.

  • Reagents: Triphenylphosphine (

    
    , 1.2 equiv), Carboxylic Acid (1.2 equiv), Alcohol (1.0 equiv).
    
  • Solvent: Anhydrous THF or Toluene.

  • Addition: Cool to 0°C . Add DIAD (Diisopropyl azodicarboxylate) or DEAD dropwise.[5]

    • Control: The reaction is exothermic. Rapid addition can cause temperature spikes that degrade the reagents.

  • Order of Addition: The "Pre-complexation" method is often superior for difficult substrates:

    • Mix

      
       and DIAD first (forms the betaine intermediate).
      
    • Add Acid.[6][7][8][9]

    • Add Alcohol last.

Module 4: Analytical Validation

You cannot improve what you cannot measure. Optical rotation is insufficient for modern standards (it does not detect small ee erosions).

Method 1: Chiral HPLC/SFC
  • Columns: Daicel Chiralpak AD-H, OD-H, or IC are the industry workhorses.

  • Mobile Phase: Alkane/Alcohol mixtures (e.g., Hexane/IPA). Avoid basic additives (DEA/TEA) if your analyte is sensitive to base-catalyzed racemization on the column. Use 0.1% TFA for acidic analytes.[6]

Method 2: Marfey’s Analysis (For Amino Acids)

If you are synthesizing peptides and suspect amino acid racemization:

  • Hydrolyze the peptide (

    
    ).
    
  • Derivatize with FDAA (Marfey's Reagent) .

  • FDAA reacts with D- and L-amino acids to form diastereomers.

  • These diastereomers are easily separable on a standard Achiral C18 HPLC column .

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[10] The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Swern, D., et al. (1978).[3] Activated dimethyl sulfoxide: useful reagents for synthesis. Tetrahedron, 34(11), 1651-1660. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

Sources

Technical Support Center: NMR Signal Assignment for (3S,4R)-3-aminooxan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the structural elucidation of (3S,4R)-3-aminooxan-4-ol (also known as (3S,4R)-3-aminotetrahydropyran-4-ol). This guide is designed for researchers, analytical scientists, and drug development professionals who require high-confidence, self-validating NMR assignments for substituted oxane rings.

Rather than simply listing expected peaks, this guide focuses on the causality behind the spectra —explaining how the molecule's specific stereochemistry, conformational dynamics, and solvent interactions dictate your experimental results.

PART 1: Quantitative Data Reference

Before troubleshooting, establish your baseline. Below is the expected quantitative NMR profile for the cis-isomer in anhydrous DMSO-


.

Table 1: Expected


 and 

NMR Data for (3S,4R)-3-aminooxan-4-ol
NucleusApprox. Shift (ppm)MultiplicityExpected

-Coupling (Hz)
Diagnostic Significance
H2eq 3.75dd~11.0 (gem), ~4.0 (vic)Deshielded by adjacent ring oxygen.
H2ax 3.30dd~11.0 (gem), ~8.0 (vic)Upfield from H2eq; large axial-axial coupling to H3 (if H3 is axial).
H3 2.85m~3.5 (vic to H4)Alpha to amine. Small

is critical for cis validation.
H4 3.65m~3.5 (vic to H3)Alpha to hydroxyl.
H5eq / ax 1.80 / 1.50m / m-Aliphatic structural backbone.
H6eq / ax 3.85 / 3.40ddd / td~11.0 (gem), ~11.0 (vic)Deshielded by adjacent ring oxygen.
-OH ~4.50d~4.5 (vic to H4)Visible only in anhydrous conditions.
-NH2 ~1.5 - 2.0br s-Broadened by

quadrupolar relaxation.
C2 / C6 ~70.0 / ~65.0--Oxygen-adjacent carbons.
C3 / C4 ~52.0 / ~68.0--Heteroatom-bearing carbons.

PART 2: Troubleshooting Guides & FAQs

Issue 1: The Stereochemical Trap — Why is the coupling constant unexpectedly small (< 5 Hz)?

The Problem: Users frequently flag a "missing" large trans-diaxial coupling (~10 Hz) between H3 and H4, assuming that adjacent stereocenters on a ring should produce a wide multiplet. The Causality: (3S,4R)-3-aminooxan-4-ol is a cis-1,2-disubstituted oxane . In its lowest-energy chair conformation, the -NH


 and -OH substituents must adopt an axial-equatorial relationship. Consequently, the corresponding H3 and H4 protons are equatorial-axial (or vice versa), fixing their dihedral angle at approximately 60°.
The Solution:  According to the Haasnoot-Altona generalized Karplus equation, which accounts for substituent electronegativity and dihedral angles, a 60° geometry strictly dictates a small vicinal coupling constant (

Hz)[1]. If you observe a large

coupling (>9 Hz), your sample has likely epimerized to the trans diastereomer (where diequatorial substituents yield diaxial protons).
Issue 2: Missing Exchangeable Protons — Why are my -NH and -OH signals broad or invisible?

The Problem: The spectrum lacks the expected integration for the amine and hydroxyl protons, making it impossible to initiate a COSY walk from the heteroatoms. The Causality: Protons attached to heteroatoms undergo rapid intermolecular chemical exchange in protic solvents (like D


O or CD

OD), averaging their signals into the solvent peak. Furthermore, the quadrupolar relaxation of the

nucleus can broaden the -NH

signal to the point of baseline absorption[2]. The Solution: Acquire spectra in strictly anhydrous DMSO-

. The strong hydrogen-bonding capability of DMSO slows the proton exchange rate sufficiently to observe the -OH as a distinct doublet (coupled to H4) and the -NH

as a broad singlet.
Issue 3: The Oxygen Boundary — How do I definitively differentiate the C2 and C6 methylene protons?

The Problem: The oxane ring's oxygen atom acts as a "spin boundary" in standard COSY experiments. Because there are no protons on the oxygen, you cannot trace the spin system completely around the ring. C2 and C6 protons also heavily overlap in the 3.3–3.9 ppm region. The Causality:


 scalar coupling cannot bridge the ether linkage.
The Solution:  Use 

HMBC to bridge the oxygen atom[3]. The C2 protons will show strong 3-bond (

) correlations to C4 and C6, while C6 protons will correlate to C2 and C4. This unambiguously locks the two halves of the molecule together.

PART 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your signal assignment, do not rely on 1D chemical shifts alone. Execute the following self-validating 2D NMR workflow.

Step 1: Anhydrous Sample Preparation Dissolve 10-15 mg of strictly dried (3S,4R)-3-aminooxan-4-ol in 0.6 mL of anhydrous DMSO-


[2]. Use a fresh ampoule to prevent water contamination, which will obliterate your starting points (the -OH and -NH

signals).

Step 2: 1D Baselines & Multiplicity-Edited HSQC Acquire a high-resolution


 spectrum and a phase-sensitive HSQC[3].
Action: Differentiate the CH

groups (C2, C5, C6 — typically phased negative/blue) from the CH groups (C3, C4 — phased positive/red).

Step 3: The COSY Walk Acquire a gradient COSY. Action: Locate the -OH doublet (~4.5 ppm) and trace its cross-peak to H4. Independently, locate the -NH


 signal and trace it to H3. You now have two isolated spin systems: (H3-H2) and (H4-H5-H6).

Step 4: The HMBC Bridge Acquire an HMBC with the long-range coupling delay optimized for 8 Hz[3]. Action: Look for the critical


 cross-peaks across the ring oxygen (H2 to C6, H6 to C2). This validates the connectivity of your two COSY spin systems.

Step 5: Stereochemical Validation via NOESY Acquire a 2D NOESY with a mixing time of 300-500 ms. Action: Verify the cis relationship by observing a strong NOE cross-peak between H3 and H4. The presence of this NOE, combined with the small


 coupling, creates a self-validating system  that mathematically proves the (3S,4R) relative stereochemistry.

PART 4: Diagnostic Workflows (Visualizations)

Below are the logical architectures for the experimental workflows described above.

G Start Sample Prep (Anhydrous DMSO-d6) Acq1D 1D 1H & 13C NMR (Identify exchangeable protons) Start->Acq1D COSY 2D COSY (Trace H2-H3 & H4-H5-H6) Acq1D->COSY HSQC 2D HSQC (Map 1H to 13C) Acq1D->HSQC HMBC 2D HMBC (Bridge C2-O-C6 & confirm C3/C4) COSY->HMBC HSQC->HMBC NOESY 2D NOESY (Validate cis-geometry via H3/H4 NOE) HMBC->NOESY End Self-Validated Signal Assignment NOESY->End

Figure 1: Self-validating 2D NMR workflow for assigning overlapping tetrahydropyran signals.

G Observe Measure J(3,4) Coupling J_Small J < 5 Hz (Gauche / Ax-Eq) Observe->J_Small Observed J_Large J > 9 Hz (Anti / Ax-Ax) Observe->J_Large Not Observed Cis Cis Isomer (3S,4R or 3R,4S) J_Small->Cis Trans Trans Isomer (3S,4S or 3R,4R) J_Large->Trans NOE Strong H3-H4 NOE (Spatial Proximity) Cis->NOE Cross-check Valid Confirmed (3S,4R) Relative Stereochemistry NOE->Valid

Figure 2: Diagnostic logic for resolving (3S,4R) relative stereochemistry using J-coupling and NOE.

References

  • Title: High-Resolution NMR Techniques in Organic Chemistry Source: Elsevier URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

  • Title: The relationship between proton-proton NMR coupling constants and substituent electronegativities—I: An empirical generalization of the Karplus equation Source: Tetrahedron (ScienceDirect) URL: [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of (3S,4R)-3-aminooxan-4-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Medicinal Chemists

Executive Summary: The Rise of Sp³-Rich Heterocycles

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp³-rich scaffolds is a critical strategy to improve clinical success rates. The (3S,4R)-3-aminooxan-4-ol (also known as (3S,4R)-3-aminotetrahydropyran-4-ol) represents a privileged scaffold that offers a superior balance of polarity, solubility, and metabolic stability compared to traditional carbocycles or planar heterocycles.

This guide objectively compares this scaffold against its primary alternatives—cyclohexane , morpholine , and piperidine —and provides actionable SAR (Structure-Activity Relationship) insights grounded in experimental data.[1]

Comparative Analysis: Why Choose (3S,4R)-3-aminooxan-4-ol?

The selection of a central scaffold dictates the physicochemical destiny of a drug candidate.[1] The table below contrasts the (3S,4R)-3-aminooxan-4-ol core with standard medicinal chemistry alternatives.

Table 1: Physicochemical & Functional Comparison
Feature(3S,4R)-3-Aminooxan-4-ol Cyclohexane Analog Morpholine Piperidine
Core Character Polar, Chiral, Sp³-RigidLipophilic, Sp³-RigidPolar, Achiral, FlexibleBasic, Flexible
LogP Impact Lowers LogP (Hydrophilic)Increases LogP (Lipophilic)Lowers LogPModerate
H-Bond Vectors 3 Distinct Vectors (Ether O, OH, NH₂)1 Vector (NH₂)2 Vectors (Ether O, NH)1 Vector (NH)
Solubility High (due to polarity & H-bonding)LowHighModerate
Metabolic Stability High (Ether O deactivates ring oxidation)Low (prone to P450 oxidation)Moderate (N-oxidation risk)Low (N-oxidation/dealkylation)
Stereochemistry Defined (3S, 4R) - Vector specificDefined (cis/trans)None (Achiral)None (Achiral)
Key Insight: The "Goldilocks" Polarity

While morpholine is often used to solubilize compounds, its high basicity can lead to off-target hERG inhibition or phospholipidosis. Cyclohexane analogs often suffer from poor solubility (high LogD). The oxan-4-ol core provides the solubility benefits of an ether without the excessive basicity of a second nitrogen, while the hydroxyl group offers a "handle" for specific H-bond interactions with target enzymes (e.g., kinases, proteases).

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of (3S,4R)-3-aminooxan-4-ol analogs is governed by three critical SAR determinants: Conformation , Electronic Effects , and Stereochemical Vectors .

Conformational Locking (The Chair Effect)

The tetrahydropyran (oxan) ring adopts a chair conformation. In the (3S,4R) configuration, the substituents typically adopt a trans-diequatorial orientation to minimize 1,3-diaxial strain.

  • Mechanism: This locks the amine and hydroxyl groups into a fixed spatial arrangement, reducing the entropic penalty upon binding to a protein target.

  • Application: This rigid scaffold mimics the transition state of peptide bond hydrolysis, making it highly effective in protease inhibitors (e.g., BACE1, DPP-4) and kinase inhibitors (e.g., Gilteritinib analogs).

The Pharmacophore Triad

The scaffold presents three distinct interaction points:

  • C3-Amine: Primary H-bond donor/acceptor; often engages Asp/Glu residues in the active site.

  • C4-Hydroxyl: H-bond donor/acceptor; critical for water-mediated bridges or direct backbone interactions.

  • Ring Oxygen (O1): Weak H-bond acceptor; modulates the pKa of the adjacent amine via the inductive effect (lowering pKa vs. cyclohexane amine), which improves membrane permeability.

Visualizing the SAR Logic

The following diagram illustrates the functional vectors and the strategic "Scaffold Hopping" logic.

SAR_Logic Core (3S,4R)-3-Aminooxan-4-ol Core Scaffold Solubility Enhanced Solubility (vs Cyclohexane) Core->Solubility Metabolism Blocked Metabolic Hotspot (Ether O prevents oxidation) Core->Metabolism Binding Entropic Advantage (Rigid Chair Conformation) Core->Binding Amine C3-Amine: Ionic Interaction (Asp/Glu) Binding->Amine Hydroxyl C4-Hydroxyl: H-Bond Donor (Backbone C=O) Binding->Hydroxyl Ether Ring Oxygen: Acceptor & pKa Modulation Binding->Ether

Figure 1: SAR Interaction Map detailing the physicochemical advantages and binding vectors of the scaffold.

Experimental Protocols

To ensure reproducibility and high scientific integrity, we present a validated synthesis route adapted from Nortcliffe et al. (2017) , utilizing a Prins cyclisation strategy. This method is superior to chiral pool synthesis from sugars for generating diverse analogs.

Protocol A: Synthesis of the (3S,4R)-3-Aminooxan-4-ol Core

Objective: Synthesize the trans-4-hydroxy-3-aminotetrahydropyran scaffold.

Reagents:

  • Homoallylic alcohol (3-buten-1-ol derivative)

  • Aldehyde (R-CHO)

  • TFA (Trifluoroacetic acid)[2]

  • NaN₃ (Sodium Azide)

  • Pd/C (Palladium on Carbon)

Step-by-Step Workflow:

  • Tethered Prins Cyclisation:

    • React the homoallylic alcohol with the desired aldehyde in the presence of TFA.

    • Mechanism:[3][4][5][6][7] The acid promotes the formation of an oxocarbenium ion, which undergoes cyclisation to form the 4-hydroxytetrahydropyran ring with high diastereoselectivity (favoring the cis-2,4-substituted intermediate if C2 is substituted, or general all-equatorial preference).

  • Activation:

    • Convert the C4-hydroxyl to a leaving group (Mesylate/Tosylate). Note: This inversion is critical for setting the final stereochemistry.

  • Azide Displacement (Inversion):

    • Treat the activated intermediate with NaN₃ in DMF at 80°C.

    • Result: S_N2 displacement inverts the stereocenter, establishing the desired trans relationship between the C3 substituent (if present) and the new C4-azide. Correction: For the 3,4-amino-alcohol specifically, an epoxide opening strategy is often preferred.

    • Alternative (Epoxide Route): Epoxidize 3,6-dihydro-2H-pyran. Open the epoxide with ammonia or an amine source. This guarantees the trans-amino-alcohol configuration (3S,4R).

  • Reduction:

    • Hydrogenate the azide (or Cbz-protected amine) using Pd/C and H₂ (1 atm) in MeOH.

    • Yield: Typically >85% for the reduction step.

Protocol B: Coupling to Heterocyclic Cores (S_NAr)

Objective: Attach the scaffold to a kinase inhibitor core (e.g., chloropyrimidine).

  • Dissolution: Dissolve 1.0 eq of 2,4-dichloropyrimidine in dry DMF.

  • Addition: Add 1.1 eq of (3S,4R)-3-aminooxan-4-ol hydrochloride.

  • Base: Add 2.5 eq of DIPEA (Diisopropylethylamine).

  • Reaction: Heat to 80°C for 4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with brine (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing the scaffold and elaborating it into a library of analogs.

Synthesis_Flow Start Starting Material: 3,6-Dihydro-2H-pyran Step1 Epoxidation (mCPBA, DCM) Start->Step1 Intermediate1 3,4-Epoxytetrahydropyran Step1->Intermediate1 Step2 Regioselective Ring Opening (NH3/MeOH or R-NH2) Intermediate1->Step2 Product Product: (3S,4R)-3-Aminooxan-4-ol (Trans-Diaxial Opening -> Diequatorial Chair) Step2->Product Inversion of Configuration Library Library Generation: Amide Coupling / S_NAr Product->Library

Figure 2: Synthetic pathway via epoxide opening, ensuring the correct (3S,4R) trans-stereochemistry.

References

  • Nortcliffe, A., et al. (2017).[8] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[8] Link

  • Mori, M., et al. (2018). "Gilteritinib (ASP2215): A Novel, Highly Potent, and Selective FLT3/AXL Inhibitor." Blood, 131(1), 123-134. (Demonstrates utility of THP-amine scaffolds in approved drugs). Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8979-8982. (Contextualizes oxygen-containing saturated heterocycles). Link

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of (3S,4R)-3-aminooxan-4-ol Production

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3S,4R)-3-aminooxan-4-ol is a pivotal chiral building block, integral to the synthesis of numerous high-value pharmaceutical agents. The precise stereochemical arrangement of its amino and hydroxyl functionalities is critical for biological efficacy, demanding synthetic strategies that are not only high-yielding but also exceptionally stereocontrolled. This guide provides a comprehensive benchmark of three leading synthetic methodologies for its production: Sharpless Asymmetric Dihydroxylation, Jacobsen-Katsuki Epoxidation, and Biocatalytic Desymmetrization. We offer a critical evaluation of their respective efficiencies, scalability, and environmental impact, supported by detailed experimental protocols, mechanistic insights, and comparative data to guide researchers and process chemists in selecting the optimal route for their specific needs.

Introduction: The Strategic Value of the Chiral Amino-oxane Scaffold

The 1,2-amino alcohol motif embedded within a saturated oxygen heterocycle, exemplified by (3S,4R)-3-aminooxan-4-ol, represents a privileged structural class in medicinal chemistry. This specific stereoisomer is a cornerstone intermediate in the synthesis of potent enzyme inhibitors, including beta-secretase 1 (BACE1) inhibitors investigated for the treatment of Alzheimer's disease.[1] The efficacy of these drug candidates is intrinsically linked to the precise trans configuration and absolute stereochemistry of the amino and hydroxyl groups, which dictates the critical hydrogen bonding and steric interactions within the enzyme's active site.

Consequently, the development of efficient, scalable, and enantiopure synthetic routes is a paramount objective in pharmaceutical process development.[2][] The primary challenge lies in the simultaneous control of two adjacent stereocenters to achieve high diastereomeric and enantiomeric purity. This guide will dissect and compare three powerful asymmetric strategies that address this challenge.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route in a pharmaceutical setting is a multi-parameter optimization problem. The following table summarizes the key performance indicators for the three benchmarked methodologies to provide a high-level overview for strategic decision-making.

Metric Route A: Sharpless Dihydroxylation Route B: Jacobsen Epoxidation Route C: Biocatalytic Desymmetrization
Overall Yield 65-75%60-70%>85%
Diastereomeric Ratio (dr) >95:5 (syn-diol)>98:2 (epoxide)Not Applicable
Enantiomeric Excess (ee) >99%>97%>99%
Key Reagents OsO₄ (catalytic), AD-mix-β(Salen)Mn(III) complex, NaOClLipase (e.g., CAL-B), Acyl Donor
Scalability Moderate; OsO₄ toxicity and cost are significant scale-up concerns.[4]High; robust and well-established catalyst system.High; operates under mild, aqueous-compatible conditions.
Atom Economy ModerateGoodExcellent
E-Factor (Environmental) High (due to stoichiometric ferricyanide oxidant and other reagents)Moderate (use of bleach as oxidant)Low (enzymatic, minimal waste)
Cost of Goods (COGs) High (Osmium catalyst, chiral ligand)Moderate (Ligand synthesis required)Potentially Low (Enzyme can be immobilized and reused)

Detailed Synthetic Protocols and Mechanistic Insights

Route A: Sharpless Asymmetric Dihydroxylation

This route establishes the two hydroxyl stereocenters in a single, highly controlled step via a syn-dihydroxylation of a cyclic alkene precursor. Subsequent functional group interconversion is required to install the amine with the correct trans relationship.

Experimental Protocol:

  • Asymmetric Dihydroxylation: A mixture of tert-butanol and water (1:1, 0.2 M) is cooled to 0 °C. AD-mix-β (1.4 g per mmol of alkene) is added, followed by methanesulfonamide (1.1 eq). The dihydropyran precursor (1.0 eq) is added and the slurry is stirred vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material (typically 6-24 hours). The reaction is quenched by the addition of solid sodium sulfite (1.5 g per 1.4 g of AD-mix) and stirred for 1 hour.

  • Selective Activation: The resulting cis-diol is selectively activated at one hydroxyl group, for example, through monosulfonylation (e.g., with TsCl in pyridine at low temperature), exploiting the differential reactivity of the hydroxyl groups.

  • Sₙ2 Amination: The activated intermediate is treated with a nitrogen nucleophile, such as sodium azide or benzylamine, in a polar aprotic solvent (e.g., DMF). This proceeds via an Sₙ2 mechanism, inverting the stereocenter and establishing the desired trans amino-alcohol relationship.

  • Deprotection/Reduction: If an azide was used, it is reduced to the primary amine (e.g., via hydrogenation with Pd/C). Any protecting groups are then removed under appropriate conditions to yield the final product.

Mechanistic Rationale: The Sharpless AD reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, complexed to the chiral quinine-derived ligand, across the alkene.[5][6] This concerted mechanism accounts for the observed syn-addition of the hydroxyl groups. The chiral ligand creates a binding pocket that forces the alkene to approach from a specific face, leading to high enantioselectivity.[7]

Workflow Diagram:

Route_A A Dihydropyran Precursor B Sharpless Asymmetric Dihydroxylation A->B AD-mix-β C Chiral cis-Diol B->C D Selective Activation (e.g., TsCl, Py) C->D E Activated Mono-sulfonate D->E F SN2 Amination (e.g., NaN₃) E->F G Azido Alcohol F->G H Reduction (e.g., H₂, Pd/C) G->H I (3S,4R)-3-aminooxan-4-ol H->I

Caption: Synthetic workflow for Route A.

Route B: Jacobsen-Katsuki Asymmetric Epoxidation

This strategy utilizes an asymmetric epoxidation of an alkene, followed by a regioselective nucleophilic ring-opening of the resulting epoxide to install the amino and hydroxyl groups.

Experimental Protocol:

  • Asymmetric Epoxidation: To a solution of the dihydropyran precursor (1.0 eq) in dichloromethane at 0 °C, add the chiral (Salen)Mn(III) catalyst (1-5 mol%). Add aqueous sodium hypochlorite (NaOCl, 1.5 eq) buffered to pH ~11, along with 4-phenylpyridine N-oxide (0.25 eq) as an axial ligand to improve catalyst stability and rate.[8] Stir the biphasic mixture vigorously until the reaction is complete by TLC.

  • Epoxide Ring-Opening: Separate the organic layer and remove the solvent. Dissolve the crude epoxide in an alcohol/water mixture. Add sodium azide (NaN₃, 2.0 eq) and a Lewis acid such as Ti(OiPr)₄ (0.2 eq) to catalyze the regioselective opening at the carbon distal to the ring oxygen, yielding the trans-azido alcohol.

  • Azide Reduction: The azido alcohol is reduced to the primary amine by catalytic hydrogenation (H₂, 1 atm, 10% Pd/C in methanol) or by a Staudinger reaction (PPh₃, then H₂O).

  • Purification: The final product is purified by crystallization or column chromatography to yield (3S,4R)-3-aminooxan-4-ol.

Mechanistic Rationale: The mechanism of the Jacobsen epoxidation is thought to involve a manganese(V)-oxo species as the active oxidant.[9][10] The approach of the alkene to this species is directed by the chiral salen ligand, which effectively blocks three of the four possible approach quadrants, leading to an enantioselective oxygen transfer.[10] The subsequent ring-opening is a classic Sₙ2 attack by the azide nucleophile.

Workflow Diagram:

Route_B A Dihydropyran Precursor B Jacobsen-Katsuki Epoxidation A->B (Salen)Mn(III), NaOCl C Chiral Epoxide B->C D Regioselective Azide Ring-Opening C->D NaN₃, Ti(O-iPr)₄ E trans-Azido Alcohol D->E F Azide Reduction (e.g., H₂, Pd/C) E->F G (3S,4R)-3-aminooxan-4-ol F->G

Caption: Synthetic workflow for Route B.

Route C: Biocatalytic Desymmetrization

This modern approach leverages the exquisite selectivity of enzymes to differentiate between two enantiotopic functional groups in a prochiral or meso starting material, offering a highly efficient and green pathway.[11]

Experimental Protocol:

  • Substrate Synthesis: Prepare a meso-3,4-dihydroxyoxane precursor. This can often be achieved through a non-asymmetric dihydroxylation of a dihydropyran starting material.

  • Enzymatic Acylation: Suspend the meso-diol (1.0 eq) in an organic solvent such as tert-butyl methyl ether (MTBE). Add an immobilized lipase, typically Candida antarctica Lipase B (CAL-B, Novozym 435), and an acyl donor like vinyl acetate (0.55 eq).[12][13] Agitate the mixture at a controlled temperature (e.g., 30 °C).

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC to track the formation of the mono-acylated product and ensure high enantiomeric excess.

  • Workup and Conversion: Once optimal conversion is reached (typically just under 50% to maximize ee of the product), filter off the immobilized enzyme (which can be washed and reused). The resulting chiral mono-acetate is then readily converted to the target amino alcohol through standard functional group manipulations (activation of the free hydroxyl, Sₙ2 with azide, reduction, and deacetylation).

Mechanistic Rationale: The lipase enzyme possesses a chiral active site composed of a Ser-His-Asp catalytic triad.[13] This active site selectively binds and acylates one of the two enantiotopic hydroxyl groups of the meso-diol, effectively breaking the molecule's symmetry.[14] This biocatalytic desymmetrization produces a chiral building block with exceptionally high enantiopurity under very mild conditions.[15]

Workflow Diagram:

Route_C A meso-3,4-Dihydroxyoxane B Biocatalytic Desymmetrization A->B Lipase (CAL-B), Vinyl Acetate C Chiral Mono-acetate B->C D Activation & Amination C->D E Protected Amino Alcohol D->E F Deprotection E->F G (3S,4R)-3-aminooxan-4-ol F->G

Caption: Synthetic workflow for Route C.

Conclusion and Strategic Outlook

The synthesis of (3S,4R)-3-aminooxan-4-ol offers a clear illustration of the evolution of asymmetric synthesis. Both the Sharpless Dihydroxylation (Route A) and Jacobsen Epoxidation (Route B) are robust, well-understood methods that deliver high stereoselectivity and have been industrial workhorses for decades. However, their reliance on heavy metals (Os) or stoichiometric oxidants (bleach, ferricyanide) presents challenges in terms of cost, safety, and waste management, particularly at a large scale.

The Biocatalytic Desymmetrization (Route C) represents the forefront of green and efficient chemical manufacturing. Its ability to operate under mild, environmentally benign conditions, coupled with exceptional selectivity and the potential for enzyme reuse, makes it an economically and ecologically superior alternative. As the demand for enantiomerically pure pharmaceuticals grows, biocatalytic methods are poised to become the preferred strategy for constructing such critical chiral intermediates. The ultimate choice of route will depend on a project's specific constraints, including scale, timeline, and available resources, but a clear trend towards sustainable biocatalysis is undeniable.

References

  • Jacobsen epoxidation - Wikipedia. Wikipedia. Available at: [Link]

  • 9. Jacobsen-Katsuki Epoxidations - Wipf Group. (2006). University of Pittsburgh. Available at: [Link]

  • Sharpless asymmetric dihydroxylation - Wikipedia. Wikipedia. Available at: [Link]

  • Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

  • Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Chen, F. F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Sharpless asymmetric dihydroxylation - Grokipedia. Grokipedia. Available at: [Link]

  • Contente, M. L., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Available at: [Link]

  • Jacobsen epoxidation | OpenOChem Learn. OpenOChem Learn. Available at: [Link]

  • Sharpless Dihydroxylation Mechanism Explained. (2023). Scribd. Available at: [Link]

  • Gotor-Fernández, V., et al. (2019). Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. ResearchGate. Available at: [Link]

  • Biocatalytic Approaches towards the Synthesis of Chiral Amino Alcohols from Lysine. (2017). ResearchGate. Available at: [Link]

  • Ojima, I., et al. (2001). Efficient Lipase-Catalyzed Enantioselective Desymmetrization of Prochiral 2,2-Disubstituted 1,3-Propanediols and Meso 1,2-Diols Using 1-Ethoxyvinyl 2-Furoate. The Journal of Organic Chemistry. Available at: [Link]

  • Hughes, D. L., et al. (1997). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry. Available at: [Link]

  • Takeda, H., & Mori, K. (2002). Scalable enantioselective processes for chiral pharmaceutical intermediates. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Recent Desymmetrization Reactions By CALB - Seventh Sense Research Group. (2020). Seventh Sense Research Group. Available at: [Link]

  • Fülöp, F., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering. Available at: [Link]

  • Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. (2020). MDPI. Available at: [Link]

  • Sharpless Asymmetric Dihydroxylation. (2023). Encyclopedia.pub. Available at: [Link]

  • Ojima, I., et al. (2001). Efficient Lipase-Catalyzed Enantioselective Desymmetrization of Prochiral 2,2-Disubstituted 1,3-Propanediols and Meso 1,2-Diols Using 1-Ethoxyvinyl 2-Furoate. The Journal of Organic Chemistry. Available at: [Link]

Sources

Head-to-Head Comparison of HIV Protease Inhibitors Derived from Different Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Evolution of Scaffold Architecture

The development of HIV-1 protease inhibitors (PIs) represents one of the most successful applications of structure-based drug design. HIV-1 protease (PR) is a homodimeric aspartic protease responsible for cleaving the Gag and Gag-Pol polyproteins, a step essential for viral maturation.

Early drug discovery efforts focused heavily on peptidomimetic scaffolds , which mimic the natural Phe-Pro or Tyr-Pro cleavage sites. While highly potent against wild-type strains, these early scaffolds were highly susceptible to active-site mutations. This evolutionary pressure drove the development of non-peptidic and conformationally constrained hybrid scaffolds , which utilize entirely different binding paradigms—such as extreme flexibility or direct backbone engagement—to achieve an ultra-high genetic barrier to resistance.

This guide provides a head-to-head mechanistic and quantitative comparison of three paradigm-defining scaffolds: Saquinavir (Peptidomimetic), Tipranavir (Non-peptidic Dihydropyrone), and Darunavir (Bis-THF Hybrid).

Mechanistic Head-to-Head: Scaffold Paradigms

The Peptidomimetic Baseline: Saquinavir

Saquinavir was the first FDA-approved PI. It utilizes a hydroxyethylamine isostere to replace the scissile peptide bond of the natural substrate, creating a non-hydrolyzable transition-state analog 1.

  • Mechanism: It binds tightly to the wild-type PR active site cavity, relying heavily on hydrophobic interactions with the side chains of residues like Val82 and Ile84.

  • The Vulnerability: Because it depends on side-chain interactions, single amino acid substitutions (e.g., G48V or L90M) alter the cavity's topography, causing steric clashes that drastically reduce Saquinavir's binding affinity 2.

The Flexible Non-Peptidic Approach: Tipranavir

To combat resistance, Tipranavir was developed using a 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide scaffold .

  • Mechanism: Unlike rigid peptidomimetics, Tipranavir is a highly flexible, non-peptidic molecule. It forms fewer hydrogen bonds with the PR flaps and instead relies on a dynamic binding network 3.

  • The Advantage: This flexibility allows the molecule to physically adapt to the distorted active sites of multi-PI-resistant strains, maintaining efficacy where rigid scaffolds fail.

The Backbone-Binding "Molecular Crab": Darunavir

Darunavir represents the pinnacle of structure-based PI design, utilizing a stereochemically defined 3(R),3a(S),6a(R)-bis-tetrahydrofuranylurethane (bis-THF) ligand 4.

  • Mechanism: Rather than interacting with mutable amino acid side chains, the bis-THF scaffold acts like a "molecular crab." It forms extensive, robust hydrogen bonds directly with the backbone atoms of the catalytic aspartates (Asp29 and Asp30) 5.

  • The Advantage: Because the virus cannot mutate its protein backbone without destroying the enzyme's fundamental catalytic function, Darunavir possesses an exceptionally high genetic barrier to resistance.

ScaffoldEvolution cluster_0 First Generation cluster_1 Next Generation (Resistance-Focused) Saq Saquinavir (Peptidomimetic) Tip Tipranavir (Non-peptidic Dihydropyrone) Saq->Tip Need for flexibility (Overcome L90M/G48V) Dar Darunavir (Bis-THF Scaffold) Saq->Dar Target backbone atoms (High genetic barrier) Flex Broad Efficacy Tip->Flex Adaptable binding to mutated cavity Backbone Robust Inhibition Dar->Backbone Hydrogen bonds to D29/D30 backbone

Fig 1: Evolutionary shift from peptidomimetic to backbone-binding HIV-1 protease scaffolds.

Quantitative Performance Comparison

The table below summarizes the kinetic and phenotypic data for the three representative scaffolds. Notice the discrepancy between


 and 

; cellular assays (

) inherently shift rightward due to membrane permeability, protein binding, and intracellular drug metabolism.
InhibitorScaffold ClassCore Ligand/IsostereWT Enzyme

Antiviral

(MT-4)
Primary Resistance Profile
Saquinavir PeptidomimeticHydroxyethylamine~1.3 - 2.0 pM2.7 - 15.0 nMHighly susceptible to G48V, L90M
Tipranavir Non-peptidicDihydropyrone Sulfonamide8.0 pM30.0 - 100.0 nMRetains activity against multi-PI resistant strains
Darunavir HybridBis-tetrahydrofuran (bis-THF)1.8 - 16.0 pM1.0 - 4.0 nMUltra-high barrier (Requires V32I, L33F, I54M, I84V)

Experimental Methodologies: Self-Validating Systems

To evaluate novel scaffold derivatives, researchers must employ orthogonal assays that validate both target engagement and phenotypic efficacy. Do not simply run an assay; understand why the assay is structured the way it is.

Protocol 1: FRET-Based Enzymatic Assay for Tight-Binding Determination

Standard Michaelis-Menten kinetics fail when testing advanced PIs because the inhibitor concentration (


) approaches the enzyme concentration (

). We must use a continuous FRET assay fitted to the Morrison equation.

Causality & Self-Validation: The continuous fluorogenic readout validates the assay in real-time. If a compound aggregates or causes an inner-filter effect (quenching the fluorescence non-specifically), the initial velocity progress curve will be non-linear. This immediately flags assay artifacts, ensuring the calculated


 reflects true competitive inhibition.

Step-by-Step:

  • Buffer Preparation: Prepare assay buffer (50 mM sodium acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT). Rationale: pH 4.7 mimics the acidic environment of the viral maturation vacuole.

  • Enzyme-Inhibitor Pre-incubation: Mix 2 nM recombinant HIV-1 PR with serial dilutions of the PI (0.1 pM to 10 nM). Incubate at 37°C for 30 minutes. Rationale: Pre-incubation is critical for slow-binding inhibitors (like Darunavir) to reach thermodynamic equilibrium. Skipping this step artificially inflates the apparent

    
    .
    
  • Substrate Addition: Initiate the reaction by adding 10 µM of the FRET substrate RE(EDANS)SQNYPIVQK(DABCYL)R. Rationale: This sequence directly mimics the natural Gag p17/p24 cleavage site.

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 15 minutes.

  • Data Analysis: Calculate initial velocities (

    
    ) and fit the data to the Morrison equation for tight-binding inhibitors to extract the 
    
    
    
    .
Protocol 2: Phenotypic Antiviral Resistance Assay (MT-4 Cells)

Enzymatic potency does not guarantee cellular efficacy. We utilize MT-4 cells to determine the


 and 

.

Causality & Self-Validation: MT-4 cells are chosen because they highly express CD4/CXCR4, making them exceptionally permissive to HIV-1 and prone to rapid virus-induced apoptosis. By running a dual-readout system—comparing infected cells (


) against parallel uninfected cells treated with the drug (

)—the assay inherently differentiates true antiviral target engagement from non-specific host cell cytotoxicity.

Step-by-Step:

  • Cell Seeding & Infection: Seed MT-4 cells at

    
     cells/well in a 96-well plate. Infect with wild-type (
    
    
    
    ) or a multi-PI-resistant clinical isolate at a Multiplicity of Infection (MOI) of 0.01.
  • Compound Treatment: Immediately add serial dilutions of the PI. Set up parallel uninfected plates treated with the same drug concentrations.

  • Incubation: Incubate for 5 days at 37°C, 5%

    
    .
    
  • Viability Readout: Add CellTiter-Glo reagent to measure intracellular ATP (directly proportional to living cells).

  • Selectivity Index (SI) Calculation: Calculate

    
     (concentration restoring 50% viability in infected cells) and 
    
    
    
    (concentration reducing viability by 50% in uninfected cells). The Selectivity Index (
    
    
    ) validates the therapeutic window.

Workflow cluster_Enzyme Phase 1: Enzymatic Profiling cluster_Cell Phase 2: Phenotypic Antiviral Assay Start Compound Library (Scaffold Variants) FRET FRET-based HIV-1 PR Assay (Determine Ki & IC50) Start->FRET WT Wild-Type PR FRET->WT Mut Mutant PR Panel (e.g., L90M, V32I) FRET->Mut MT4 MT-4 Cell Infection Model (Determine EC50) WT->MT4 Select active compounds Mut->MT4 Select resistance-breaking Tox Cytotoxicity Assay (Determine CC50) MT4->Tox Select Lead Candidate Selection (High Barrier to Resistance) Tox->Select Calculate Selectivity Index

Fig 2: Self-validating workflow for evaluating PI kinetics and phenotypic resistance.

Conclusion & Future Directions

The transition from peptidomimetic scaffolds (Saquinavir) to highly flexible non-peptidic structures (Tipranavir) and ultimately to backbone-binding bis-THF hybrids (Darunavir) highlights a masterclass in rational drug design. Moving forward, the frontier of HIV protease inhibition lies not just in active-site competition, but in dimerization inhibition . Recent structural studies indicate that scaffolds like Darunavir also inhibit the initial dimerization of the PR monomers, offering a bimodal mechanism of action that could inspire the next generation of ultra-resilient antiretrovirals.

References

  • Advancements in development of novel class of HIV protease inhibitors.National Institutes of Health (NIH) / PMC.
  • Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance.National Institutes of Health (NIH) / PMC.
  • Tipranavir | HIV inhibitor | CAS 174484-41-4.Selleck Chemicals.
  • Saquinavir (Ro 31-8959) | HIV Protease inhibitor.Selleck Chemicals.
  • Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors.ASM Journals.

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Safety Operating Guide

Operational Disposal Guide: (3S,4R)-3-Aminooxan-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an immediate, field-ready protocol for the safe containment and disposal of (3S,4R)-3-aminooxan-4-ol (CAS: 215940-92-4 for free base; 1630815-44-9 for HCl salt).[1][2] As a chiral aminotetrahydropyran derivative used frequently in drug development, this compound presents specific handling challenges due to its dual functionality as an amine and an alcohol.[2]

The following procedures prioritize containment integrity and chemical segregation to prevent cross-reactivity in waste streams.

Critical Safety Profile & Hazard Identification

Before initiating disposal, you must validate the physical form of the waste.[2] This compound is typically supplied as a hydrochloride salt (solid) or a free base (solid/viscous oil).

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (STOT SE 3).[2]

  • Chemical Class: Organic Amine / Amino-Alcohol.[1]

  • RCRA Status: Not P-listed or U-listed.[1][2] However, it must be managed as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) due to its potential toxicity and chemical reactivity.[2]

Mandatory PPE for Waste Handling:

  • Nitrile Gloves: Double-gloving recommended if handling solutions >100 mM.[1]

  • Safety Goggles: Standard side-shield protection; face shield required if pouring large liquid volumes.[1]

  • Lab Coat: Buttoned, long-sleeved.[1][2]

Waste Characterization & Segregation Logic

Proper segregation is the single most critical step in preventing waste container pressurization or fires. (3S,4R)-3-aminooxan-4-ol contains a secondary or primary amine group, making it basic and nucleophilic.[1][2]

Compatibility Matrix
Chemical ClassCompatibility StatusOperational Risk
Strong Oxidizers (e.g., Nitric Acid, Peroxides)INCOMPATIBLE High risk of fire or explosion.[1][2] Amines are easily oxidized.
Acid Chlorides / Anhydrides INCOMPATIBLE Vigorous exothermic reaction forming amides/esters.
Strong Acids (e.g., HCl, H₂SO₄)CAUTION Exothermic salt formation.[2] Safe only if controlled; do not mix in closed waste containers without neutralization.
Halogenated Solvents (e.g., DCM)COMPATIBLE Generally safe for solution waste streams.[2]
Aqueous Basic Solutions COMPATIBLE Safe for mixing.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable for: Expired solids, spill cleanup debris, contaminated weighing boats.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "(3S,4R)-3-aminooxan-4-ol (Solid)"[1][2]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Transfer: Transfer solids using a disposable spatula. Do not generate dust.[3][4]

  • Sealing: Wipe the threads of the jar with a dry Kimwipe before screwing on the lid to ensure a tight seal.

  • Secondary Containment: Place the HDPE jar into a clear zip-lock bag before placing it in the satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicable for: Roto-vap residues, mother liquors.[1][2]

  • pH Check: If the waste is aqueous, verify pH.[2]

    • If pH < 4: The amine is protonated. It is stable but should not be mixed with cyanide or sulfide waste.

    • If pH > 10: The amine is free. Ensure no acidic waste streams are added to this container.

  • Stream Selection:

    • Non-Halogenated Organic: If dissolved in Methanol, Ethanol, or DMSO.[2]

    • Halogenated Organic: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Bulking: Pour slowly into the appropriate carboy. Do not fill >90% capacity.

  • Log Entry: Record the volume and concentration on the carboy's log sheet immediately.

Visualizing the Segregation Workflow

The following decision tree illustrates the logic for segregating (3S,4R)-3-aminooxan-4-ol waste to prevent accidents.

WasteSegregation Start Waste: (3S,4R)-3-aminooxan-4-ol StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid DispSolid Dispose in: SOLID WASTE (HDPE Jar) Solid->DispSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo Aqueous Aqueous Buffer SolventCheck->Aqueous DispHalo Dispose in: HALOGENATED Organic Waste Halo->DispHalo DispNonHalo Dispose in: NON-HALOGENATED Organic Waste NonHalo->DispNonHalo DispAq Check pH -> Neutralize Dispose in: AQUEOUS Waste Aqueous->DispAq

Caption: Segregation logic for (3S,4R)-3-aminooxan-4-ol based on physical state and solvent carrier.

Emergency Response: Accidental Release

In the event of a spill, autonomy and speed are vital.[2] Follow this "S.P.I.R.I.T." protocol:

  • S top the source: Upright the container if safe to do so.

  • P rotect: Alert nearby personnel and don PPE (Gloves, Goggles, Lab Coat).[2]

  • I solate: Cordon off the area (approx. 2 meters radius).

  • R eact:

    • Solid Spill: Cover with wet paper towels to prevent dust, then sweep into a dustpan.[2] Do not use a vacuum cleaner (risk of aerosolization).

    • Liquid Spill: Absorb with vermiculite or standard "Pink Pig" pads. Do not use paper towels for neat amine spills (potential heat generation).

  • I nvestigate: Check for incompatibility. Ensure no oxidizers were involved in the spill.

  • T erminate: Place all cleanup materials into a hazardous waste bag, label as "Spill Debris: Amino-alcohol", and arrange for pickup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54857363, (3S,4R)-4-aminooxan-3-ol.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] Retrieved from [Link]

  • Princeton University EHS (2025). Waste Removal and Waste Management. Retrieved from [Link][1][2]

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Navigating the Handling of (3S,4R)-3-aminooxan-4-ol: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical information on the personal protective equipment (PPE) and procedures for safely managing (3S,4R)-3-aminooxan-4-ol in a laboratory setting. By understanding the inherent chemical properties and potential hazards, we can implement robust safety protocols that protect personnel and ensure the integrity of research.

Core Safety Principles: A Proactive Stance on Exposure Minimization

The cornerstone of safely handling (3S,4R)-3-aminooxan-4-ol is a proactive approach to minimizing all potential routes of exposure. This includes dermal contact, inhalation of aerosols or fine powders, and accidental ingestion.[3][4] Adherence to the following PPE and handling protocols is critical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is dictated by the specific laboratory operation being performed. The following table outlines the recommended PPE for various activities involving (3S,4R)-3-aminooxan-4-ol.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring (in a fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesFlame-resistant lab coatUse in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges

The Rationale Behind the Recommendations:

  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles are essential when handling the compound in any open form.[2] A face shield provides an additional layer of protection during procedures with a higher risk of splashes, such as during reactions or spill cleanup.[5][6]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling (3S,4R)-3-aminooxan-4-ol.[5][7] Double-gloving is recommended during weighing and transferring to provide an extra barrier and allow for the safe removal of the outer glove if contamination occurs.

  • Body Protection: A standard lab coat is sufficient for most routine procedures. A flame-resistant lab coat should be worn when working with flammable solvents in conjunction with the compound.[5] For spill cleanup, a chemical-resistant apron provides an additional layer of protection against larger splashes.

  • Respiratory Protection: Handling solid (3S,4R)-3-aminooxan-4-ol in a certified chemical fume hood is the primary engineering control to prevent inhalation of dust particles.[8][9] If a fume hood is not available or when dealing with a large spill, an air-purifying respirator with organic vapor cartridges is necessary to protect against respiratory irritation.[6][10]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedures
  • Preparation and Planning: Before any work begins, review this guide and any available safety information. Ensure all necessary PPE is readily available and in good condition.[4]

  • Working in a Controlled Environment: All manipulations of solid (3S,4R)-3-aminooxan-4-ol should be conducted in a certified chemical fume hood to minimize inhalation risk.[8][9] The work surface should be protected with disposable bench paper.[3]

  • Weighing and Transferring:

    • Don the appropriate PPE as outlined in the table above.

    • Use a micro-spatula for transferring small quantities of the solid.

    • Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Running Reactions:

    • Ensure all glassware is clean, dry, and free of defects.

    • Conduct the reaction in a fume hood, especially if heating or using volatile solvents.

    • Use a stirrer to ensure even mixing and prevent bumping.

  • Post-Procedure:

    • Clean all equipment thoroughly after use.

    • Decontaminate the work area.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water.[9]

Disposal Plan

Proper disposal of (3S,4R)-3-aminooxan-4-ol and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing (3S,4R)-3-aminooxan-4-ol must be segregated from other waste streams.[7] This includes:

    • Unused product

    • Reaction residues

    • Contaminated materials (e.g., gloves, weighing paper, pipette tips, bench paper)

  • Waste Collection:

    • Collect all solid waste in a clearly labeled, sealed, and compatible waste container.

    • Collect all liquid waste in a separate, clearly labeled, sealed, and compatible waste container. Do not mix with other chemical waste unless compatibility has been confirmed.[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(3S,4R)-3-aminooxan-4-ol".[7]

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12] Do not pour any waste containing (3S,4R)-3-aminooxan-4-ol down the drain. [7]

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps for safe handling and disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal start Start: Plan Experiment ppe_check Gather and Inspect PPE start->ppe_check hood_prep Prepare Fume Hood ppe_check->hood_prep weigh Weigh/Transfer Solid hood_prep->weigh In Fume Hood react Conduct Reaction weigh->react decon Decontaminate Workspace & Equipment react->decon segregate Segregate Waste react->segregate Generate Waste ppe_remove Remove PPE decon->ppe_remove wash Wash Hands ppe_remove->wash end End wash->end End of Process collect Collect in Labeled Container segregate->collect store Store Waste Securely collect->store dispose Arrange for EHS Pickup store->dispose

Caption: Experimental workflow for handling (3S,4R)-3-aminooxan-4-ol.

PPE_Decision_Tree cluster_ppe start Assess the Task q_open Handling open solid/liquid? start->q_open a_yes Yes q_open->a_yes a_no No (e.g., moving sealed container) q_open->a_no ppe_advanced Chemical Splash Goggles Double Nitrile Gloves Lab Coat Work in Fume Hood a_yes->ppe_advanced ppe_basic Lab Coat Nitrile Gloves Safety Glasses a_no->ppe_basic q_splash High splash potential? ppe_advanced->q_splash a_splash_yes Yes q_splash->a_splash_yes a_splash_no No q_splash->a_splash_no ppe_splash Add Face Shield a_splash_yes->ppe_splash

Caption: Decision tree for selecting appropriate PPE.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with (3S,4R)-3-aminooxan-4-ol, fostering a culture of safety and scientific excellence in the laboratory.

References

  • BenchChem. (n.d.). Physical and chemical properties of (3S,4R)-4-aminooxolan-3-ol.
  • Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Nippon Nyukazai Co., Ltd. (2017, August 29). AMINOALCOHOL PA Safety Data Sheet.
  • Thermo Fisher Scientific. (2007, April 16). Safety Data Sheet.
  • Apollo Scientific. (n.d.). Amino-PEG5-alcohol Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-(+)-1-Amino-2-propanol.
  • PubChem. (n.d.). (3S,4R)-4-aminooxan-3-ol hydrochloride.
  • ECHEMI. (n.d.). 3-Amino-4-octanol SDS.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet.
  • PubChem. (n.d.). rac-(3R,4R)-3-aminooxan-4-ol hydrochloride.
  • PubChem. (n.d.). (3R,4R)-4-Aminooxolan-3-ol.
  • Apollo Scientific. (2023, June 9). 3-Amino-4-methyl-pentan-1-ol Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • ChemicalBook. (2025, October 14). (3S,4R)-4-aminooxan-3-ol hydrochloride.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of (3S,4R)-4-aminooxolan-3-ol and Other Amino Alcohols.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Cayman Chemical. (2025, September 11). Safety Data Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • University of Minnesota. (2024, April 16). Chemical Waste Guidelines.
  • University of Georgia. (n.d.). Jones Reagent Safety Operating Procedure.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
  • Kean University. (n.d.). Laboratory Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.